molecular formula C9H6ClNOS B2630335 3-Chloro-1-benzothiophene-2-carbaldehyde oxime CAS No. 14006-55-4

3-Chloro-1-benzothiophene-2-carbaldehyde oxime

Cat. No.: B2630335
CAS No.: 14006-55-4
M. Wt: 211.66
InChI Key: KSSLVPQWNVMGLB-VZUCSPMQSA-N
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Description

3-Chloro-1-benzothiophene-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C9H6ClNOS and its molecular weight is 211.66. The purity is usually 95%.
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Properties

IUPAC Name

(NE)-N-[(3-chloro-1-benzothiophen-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-9-6-3-1-2-4-7(6)13-8(9)5-11-12/h1-5,12H/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSLVPQWNVMGLB-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Properties & Applications of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime

[1]

Executive Summary

3-Chloro-1-benzothiophene-2-carbaldehyde oxime (CAS: 14006-55-4) is a critical heterocyclic intermediate in the synthesis of bioactive sulfur-containing scaffolds.[1] As a functionalized benzothiophene, it serves as a "linchpin" molecule, bridging the gap between simple aromatic precursors and complex pharmacological agents, particularly in the antifungal (e.g., imidazole/azole classes) and antineoplastic therapeutic areas.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile. It moves beyond basic data to explore the mechanistic behaviors that make this compound valuable for high-affinity ligand design.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (E/Z)-N-[(3-chloro-1-benzothiophen-2-yl)methylidene]hydroxylamine
CAS Number 14006-55-4
Molecular Formula C₉H₆ClNOS
Molecular Weight 211.67 g/mol
SMILES ClC1=C(C=NO)S2C1=CC=CC2
Appearance Off-white to pale yellow crystalline solid
Structural Analysis

The molecule features a fused benzene and thiophene ring system (benzothiophene).[2]

  • Position 3 (Chlorine): The chlorine atom at C3 is sterically significant and electronically withdrawing. Unlike typical aryl chlorides, this position is deactivated towards nucleophilic attack unless catalyzed by transition metals (e.g., Pd-catalyzed cross-coupling).

  • Position 2 (Oxime): The aldoxime group (-CH=N-OH) is amphoteric and serves as a precursor to nitriles, amines, and isoxazoles. It exists as syn (E) and anti (Z) isomers, with the E-isomer typically being thermodynamically favored.

Synthetic Pathways[1]

The synthesis of this compound is a two-stage process involving the construction of the functionalized core followed by condensation.[1]

Primary Synthesis Route (Vilsmeier-Haack Approach)

The most robust industrial route begins with the Vilsmeier-Haack formylation of 3-chlorobenzothiophene.[1]

  • Formylation: 3-chlorobenzothiophene is treated with POCl₃ and DMF. The electrophilic Vilsmeier reagent attacks the C2 position (alpha to sulfur), which is the most electron-rich site.

  • Oxime Formation: The resulting aldehyde is condensed with hydroxylamine hydrochloride in a buffered ethanolic solution.

Visualization of Synthesis

The following diagram details the flow from raw materials to the target oxime.

SynthesisPathwayStart3-ChlorobenzothiopheneInter3-Chloro-1-benzothiophene-2-carbaldehydeStart->InterFormylation @ 80-90°CReagent1POCl3 / DMF(Vilsmeier-Haack)Reagent1->InterProduct3-Chloro-1-benzothiophene-2-carbaldehyde oximeInter->ProductCondensation @ RefluxReagent2NH2OH·HClNaOAc / EtOHReagent2->Product

Figure 1: Step-wise synthesis from 3-chlorobenzothiophene core to the target oxime.

Reactivity Profile & Transformations

The utility of this oxime lies in its "divergent reactivity." It can be transformed into three distinct functional classes essential for drug discovery.

Key Transformations
  • Dehydration to Nitrile: Treatment with acetic anhydride or thionyl chloride converts the oxime to 3-chloro-1-benzothiophene-2-carbonitrile .[1] This is a key intermediate for synthesizing tetrazoles (via azide cycloaddition) or amidines.

  • Beckmann Rearrangement: Under acidic conditions (e.g., PCl₅), the oxime rearranges to the amide. However, for electron-rich heteroaromatics, dehydration often competes with rearrangement.[1]

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (LiAlH₄) yields the primary amine , a scaffold for reductive amination libraries.

  • C3-Chlorine Displacement: While the oxime functionality is sensitive, the C3-Cl bond allows for Suzuki-Miyaura coupling to introduce biaryl systems, provided the oxime is protected or the conditions are mild.[1]

Reactivity Logic Map

ReactivityMapOxime3-Chloro-1-benzothiophene-2-carbaldehyde oximeNitrileNitrile Derivative(Antifungal Precursor)Oxime->NitrileDehydration(Ac2O or SOCl2)AminePrimary Amine(CNS Active Scaffold)Oxime->AmineReduction(LiAlH4 or Zn/AcOH)IsoxazoleIsoxazole/Heterocycle(via Cycloaddition)Oxime->IsoxazoleChlorination -> Nitrile Oxide-> Dipolar CycloadditionBiaryl3-Aryl-benzothiophene(via Suzuki Coupling)Oxime->BiarylPd-Catalyzed Coupling(Retains Oxime if protected)

Figure 2: Divergent synthetic pathways originating from the oxime core.[1]

Experimental Protocols

Protocol: Synthesis of the Oxime

Rationale: This protocol uses sodium acetate as a buffer to prevent the protonation of the oxime nitrogen, ensuring the equilibrium shifts toward product formation.

Materials:

  • 3-Chloro-1-benzothiophene-2-carbaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium Acetate (1.5 eq)

  • Ethanol (95%) and Water

Procedure:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 20 mL of warm ethanol.

  • Reagent Prep: In a separate beaker, dissolve 15 mmol of NH₂OH·HCl and 15 mmol of Sodium Acetate in 5 mL of water.

  • Addition: Add the aqueous amine solution to the ethanolic aldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot (higher Rf) should disappear.

  • Workup: Cool the solution to room temperature. Pour into 100 mL of ice-water. The oxime will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol if necessary.

Protocol: Dehydration to Nitrile (Validation of Structure)

Rationale: Converting the oxime to a nitrile is a standard method to verify the oxime structure and generate the next intermediate.

Procedure:

  • Suspend the oxime (5 mmol) in Acetic Anhydride (10 mL).

  • Reflux for 1 hour.

  • Pour onto crushed ice to hydrolyze excess anhydride.

  • Neutralize with NaHCO₃ and extract with Dichloromethane.

  • Evaporate solvent to yield 3-chloro-1-benzothiophene-2-carbonitrile.[1]

Pharmaceutical Applications

Antifungal Development

The 3-chlorobenzothiophene moiety is structurally homologous to the scaffold found in Sertaconazole , a broad-spectrum antifungal.[1] The oxime derivative allows for the introduction of novel side chains (via the oxygen or nitrogen) that can mimic the imidazole linker, potentially overcoming resistance in Candida species.

Tubulin Polymerization Inhibitors

Benzothiophene derivatives substituted at the 2- and 3-positions have shown efficacy in inhibiting tubulin polymerization, a mechanism used by chemotherapeutics like Combretastatin.[1] The oxime provides a rigid linker that positions the aromatic rings in the necessary spatial configuration to bind to the colchicine site of tubulin.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[4][3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (potential for vigorous reaction with oxime group).

  • Thermal Stability: Oximes can undergo thermal decomposition at high temperatures. Do not distill the solid; purify via recrystallization.

References

  • Raffaella Mancuso et al. (2014). Synthesis of benzo[b]thiophene-2-carbaldehyde. Molbank, M823.[5] (Provides foundational synthesis logic for the aldehyde precursor). Retrieved from [Link][5]

  • PubChem. (2025).[4] 1-Benzothiophene-2-carbaldehyde Compound Summary. (Precursor properties and safety data). Retrieved from [Link]

  • Kallur, H. J., et al. (2020).[6] Synthesis and anthelmintic activity of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide. World Journal of Pharmaceutical Research, 9(5), 1838-1849.[6] (Demonstrates reactivity of the 3-chloro-2-carboxy core). Retrieved from [Link]

Solubility of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a methodological blueprint for researchers. It outlines the theoretical underpinnings of solubility, provides detailed, field-proven protocols for both qualitative and quantitative solubility determination, and establishes a system for interpreting the resulting data. The guide is designed for researchers, scientists, and drug development professionals, offering the necessary protocols to generate reliable and reproducible solubility profiles, a critical parameter in early-stage drug discovery.

Introduction: The Importance of the Benzothiophene Scaffold

The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including applications as anti-inflammatory agents, urokinase inhibitors, and treatments for neurological disorders.[2] The specific compound, this compound (CAS No. 14006-55-4), combines this important scaffold with an oxime functional group, a versatile moiety known for its role in forming stable complexes and acting as a precursor for various nitrogen-containing compounds.

Solubility is a critical physicochemical property that dictates the developability of a potential drug candidate. Poor solubility can lead to low bioavailability, unreliable in-vitro assay results, and challenges in formulation, ultimately hindering the transition from discovery to clinical application.[3] Therefore, a thorough understanding of the solubility profile of this compound in a range of organic solvents is paramount for its evaluation in any drug discovery pipeline. This guide provides the necessary theoretical background and experimental protocols to establish this critical dataset.

Physicochemical Characterization and Theoretical Solubility Principles

A molecule's structure dictates its properties, including solubility.[4] The structure of this compound features a largely nonpolar, aromatic benzothiophene ring system, a polar oxime group (-C=N-OH), and an electronegative chlorine atom.

  • Polarity and "Like Dissolves Like": The fundamental principle of solubility is that "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The benzothiophene core imparts significant nonpolar character, suggesting solubility in nonpolar solvents like toluene and hexane. Conversely, the oxime group is capable of both donating and accepting hydrogen bonds, which should confer some degree of solubility in polar protic solvents such as alcohols.

  • Hydrogen Bonding: The hydroxyl group of the oxime is a key driver for interactions with protic solvents (e.g., methanol, ethanol). The nitrogen and oxygen atoms can also act as hydrogen bond acceptors for protic solvents.

  • Dipole-Dipole Interactions: The polar C-Cl and C=N-OH bonds will contribute to the molecule's overall dipole moment, allowing for interactions with polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

Based on these features, it is anticipated that this compound will exhibit limited solubility in highly nonpolar alkanes and poor solubility in water, but will show moderate to good solubility in solvents of intermediate polarity and those capable of hydrogen bonding.

To further refine these predictions, computational tools can be employed to estimate key physicochemical properties. Various online platforms and software suites offer reliable predictions for properties such as logP (a measure of lipophilicity), pKa, and aqueous solubility.[5][6][7]

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 211.67 g/mol Higher molecular weight can sometimes correlate with lower solubility.
logP (Octanol-Water) ~3.5 - 4.5 (Estimated)A positive logP indicates a preference for lipophilic (nonpolar) environments over aqueous ones, suggesting low water solubility.
pKa (Oxime -OH) ~10 - 11 (Estimated)The oxime proton is weakly acidic. The compound will be neutral at physiological pH, but solubility may increase in highly basic aqueous solutions.

Synthesis of the Test Article

Reliable solubility studies require a pure sample of the target compound. This compound can be synthesized in a straightforward, two-step process starting from cinnamic acid.

Step 1: Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride

The precursor aldehyde is synthesized from cinnamic acid and thionyl chloride. This reaction proceeds via a cyclization and chlorination mechanism.[8]

Protocol:

  • To a stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml), add thionyl chloride (0.77 mol).

  • Heat the mixture at reflux for 48 hours.

  • After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 3-chlorobenzo[b]thiophene-2-carbonylchloride can be carried forward or purified.

Step 2: Synthesis of this compound

The target oxime is formed via a condensation reaction between the aldehyde and hydroxylamine hydrochloride. This is a classic and high-yielding reaction for forming oximes.[9][10]

Protocol:

  • Dissolve 3-Chloro-1-benzothiophene-2-carbaldehyde (1.0 mmol) in a suitable solvent mixture, such as aqueous methanol or ethanol (e.g., 10 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol) to the solution.

  • Add a base, such as sodium carbonate (1.5 mmol) or pyridine, to neutralize the HCl salt and facilitate the reaction.[11]

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction is often complete within minutes to a few hours.[10]

  • Upon completion, the product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

  • Wash the collected solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Solubility Determination

A tiered approach, starting with a qualitative assessment followed by a rigorous quantitative measurement, is the most efficient strategy for characterizing solubility.

Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility across a range of solvents with varying polarities, guiding the selection of solvents for quantitative analysis.

Protocol:

  • Add approximately 10 mg of this compound to a small test tube or vial.

  • Add 1 mL of the test solvent in 0.2 mL increments, vortexing or shaking vigorously for 30 seconds after each addition.

  • Visually inspect the solution against a dark background for any undissolved solid.

  • Classify the solubility based on the following criteria:

    • Soluble: Complete dissolution in ≤ 1 mL of solvent.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

  • Perform this test for a range of solvents, as detailed in the data table below.

Diagram: Qualitative Solubility Workflow

G cluster_setup Setup cluster_procedure Procedure cluster_results Classification A Weigh ~10 mg of Compound C Add 0.2 mL Solvent A->C B Select Test Solvent B->C D Vortex for 30s C->D E Visually Inspect D->E J Dissolved? E->J F Total Volume < 1 mL? F->C Yes H Partially Soluble F->H No G Soluble I Insoluble J->F No J->G Yes

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic solubility.[12] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC).[13]

Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent. The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[3] For some compounds, 48-72 hours may be necessary.[13]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any suspended particles.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration (Self-Validation Step): Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles. Causality Check: This step is critical. Failure to remove fine particulates will lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Replicates: The entire experiment should be performed in triplicate to ensure reproducibility.[14]

Diagram: Quantitative Shake-Flask Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at 25°C for 24-48h A->B C Centrifuge B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Quantify by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Protocol for quantitative solubility by the shake-flask method.

Data Presentation and Interpretation

All solubility data should be compiled into a structured table for clear comparison and analysis. This allows researchers to correlate solubility with solvent properties.

Table 1: Solubility Profile of this compound

SolventPolarity Index (P')[2][15]Dielectric Constant (ε)Qualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
Nonpolar
n-Hexane0.11.88e.g., InsolubleExperimental Data
Toluene2.42.38e.g., Partially SolubleExperimental Data
Polar Aprotic
Dichloromethane3.19.08e.g., SolubleExperimental Data
Ethyl Acetate4.46.02e.g., SolubleExperimental Data
Acetone5.120.7e.g., SolubleExperimental Data
Acetonitrile5.837.5e.g., Partially SolubleExperimental Data
Dimethyl Sulfoxide (DMSO)7.246.7e.g., SolubleExperimental Data
Polar Protic
n-Butanol4.017.5e.g., Partially SolubleExperimental Data
Isopropyl Alcohol3.919.9e.g., Partially SolubleExperimental Data
Ethanol5.224.5e.g., Partially SolubleExperimental Data
Methanol5.132.7e.g., Partially SolubleExperimental Data

Interpretation: By analyzing the completed table, researchers can draw conclusions about the optimal solvent systems for this compound. For instance, high solubility in solvents like dichloromethane and ethyl acetate would be consistent with the molecule's mixed polarity. Comparing solubility in toluene versus hexane highlights the impact of aromatic π-π interactions. Similarly, comparing results between butanol, ethanol, and methanol can reveal the influence of the solvent's alkyl chain length on its ability to solvate the molecule.

Conclusion

This guide establishes a robust, scientifically-grounded methodology for determining the solubility of this compound in organic solvents. By following the detailed protocols for synthesis, qualitative screening, and quantitative measurement via the shake-flask method, researchers can generate the critical data needed to advance this compound through the drug discovery process. The emphasis on experimental causality and self-validating steps ensures the integrity and reliability of the data obtained. This framework not only enables the characterization of the title compound but also serves as a template for evaluating other novel chemical entities where solubility data is a prerequisite for further development.

References

  • Al-Hourani, B. (2021). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Sciences, 10(01), 32-38. ([Link])

  • Yaka, H., & Çelik, G. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. ([Link])

  • Lad, U. P., et al. (2013). Synthesis of Oximes in Aqueous Medium Using Hyamine as an Ecofriendly Catalyst at Ambient Temperature. International Journal of Organic Chemistry, 3(2), 139-142. ([Link])

  • Li, J. T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(3), 167-171. ([Link])

  • Scribd. (n.d.). Oxime Formation. Retrieved February 15, 2026, from ([Link])

  • Honeywell. (n.d.). Polarity Index. Retrieved February 15, 2026, from ([Link])

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 15, 2026, from ([Link])

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 15, 2026, from ([Link])

  • Scribd. (2014, November 26). Polarity Index PDF. Retrieved February 15, 2026, from ([Link])

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved February 15, 2026, from ([Link])

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. ([Link])

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. ([Link])

  • Scribd. (n.d.). Shake Flask Method. Retrieved February 15, 2026, from ([Link])

  • ADMETLab 2.0. (n.d.). ADMET Evaluation. Retrieved February 15, 2026, from ([Link])

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved February 15, 2026, from ([Link])

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved February 15, 2026, from ([Link])

  • PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved February 15, 2026, from ([Link])

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved February 15, 2026, from ([Link])

  • Kallur, H. J., et al. (2020). Synthesis, Characterization and Evaluation of Some Novel Benzothiophene Derivatives for Anthelmintic Activity. World Journal of Pharmaceutical Research, 9(5), 1838-1849. ([Link])

Sources

Literature review of benzothiophene-2-carbaldehyde oxime derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Interest

The benzo[b]thiophene-2-carbaldehyde oxime scaffold represents a critical junction in heterocyclic medicinal chemistry. While the benzothiophene nucleus itself is a pharmacophore privileged in FDA-approved drugs like Raloxifene (SERM) and Zileuton (5-LOX inhibitor), the introduction of the oxime functionality at the C2 position unlocks a unique chemical space.

This guide analyzes the synthetic utility and pharmacological profile of benzothiophene-2-aldoxime and its derivatives. Unlike simple intermediates, these oximes serve as dual-purpose agents:

  • Bioactive Entities: Acting as metal chelators and hydrogen-bond donors/acceptors in enzyme pockets (e.g., kinases, cholinesterases).

  • Divergent Intermediates: Precursors for nitriles (via dehydration), amines (via reduction), and complex heterocyclic systems.

Chemical Synthesis & Structural Diversity[1][2][3][4]

Core Synthesis: The Aldehyde Precursor

The foundational step is the efficient generation of benzo[b]thiophene-2-carbaldehyde . Two primary methodologies dominate the literature, selected based on scale and substrate tolerance.[1]

  • Method A: Vilsmeier-Haack Formylation [1]

    • Protocol: Reaction of benzo[b]thiophene with POCl₃ and DMF.

    • Mechanism:[2][3] Electrophilic aromatic substitution.

    • Pros: Cost-effective for unsubstituted substrates.[1]

    • Cons: Lower yields with electron-deficient rings; generates phosphorus waste.

  • Method B: Lithiation-Formylation (The "Mancuso" Protocol)

    • Protocol: C2-lithiation using n-BuLi followed by quenching with DMF.[1]

    • Causality: The sulfur atom directs lithiation to the C2 position via coordination and inductive effects (α-lithiation), ensuring high regioselectivity.

    • Citation: Mancuso, R. et al. (2014) demonstrated a one-pot synthesis from methylthiobenzene, streamlining access to the aldehyde [1].

Oximation and Derivatization

The conversion to the oxime is thermodynamically favored but requires pH control to prevent Beckmann rearrangement or hydrolysis.

Standard Protocol: Oximation

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ).
  • Solvent: Ethanol/Water (1:1).

  • Conditions: Reflux for 2-4 hours.

  • Workup: Ice-water quench precipitates the oxime as a white/off-white solid.

  • Yield: Typically >85%.

Structural Diversification

The oxime group (


) offers three vectors for modification:
  • O-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides to form oxime ethers/esters, enhancing lipophilicity for membrane permeability.

  • Dehydration: Conversion to benzo[b]thiophene-2-carbonitrile using acetic anhydride or

    
    . These nitriles are potent tubulin polymerization inhibitors [2].
    
  • Metal Coordination: The

    
     donor set allows formation of coordination complexes (e.g., Cu(II), Ru(II)), often used to target DNA or specific metalloenzymes.
    

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic flow from the core heterocycle to bioactive derivatives.

Benzothiophene_Synthesis Start Benzo[b]thiophene Aldehyde 2-Carbaldehyde (Key Intermediate) Start->Aldehyde n-BuLi / DMF (Lithiation) Oxime 2-Carbaldehyde Oxime (Bioactive Scaffold) Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Nitrile 2-Carbonitrile (Tubulin Inhibitor) Oxime->Nitrile Ac2O / Reflux (Dehydration) Amine 2-Aminomethyl (Neuroactive) Oxime->Amine Zn / AcOH (Reduction) Ethers Oxime Ethers (Antimicrobial/Antifungal) Oxime->Ethers R-X / K2CO3 (O-Alkylation)

Figure 1: Divergent synthesis pathways starting from Benzo[b]thiophene. The oxime serves as the central pivot for functional diversity.

Pharmacological Profile[1][5]

Anticancer Activity

Benzothiophene oxime derivatives, particularly O-alkylated oximes and their dehydrated nitrile counterparts, exhibit significant cytotoxicity against human cancer cell lines (HeLa, MCF-7, A549).[1]

  • Mechanism: Many derivatives function as tubulin polymerization inhibitors , arresting the cell cycle at the G2/M phase.

  • Key Insight: The 2-position substitution is critical. Bulky O-alkyl groups (e.g., 4-methoxybenzyl) on the oxime oxygen tend to increase potency by occupying hydrophobic pockets in the target protein [3].

Antimicrobial & Antifungal

The oxime moiety mimics the peptide bond geometry while adding a hydrogen bond donor/acceptor system.

  • Target: MRSA (Methicillin-Resistant S. aureus) and Candida albicans.

  • SAR Note: Electron-withdrawing groups (Cl, F) at the C5 or C6 position of the benzothiophene ring significantly enhance antibacterial activity compared to the unsubstituted parent [4].

Enzyme Inhibition[1]
  • Tyrosinase Inhibition: Benzothiophene oximes have been explored as tyrosinase inhibitors, relevant for treating hyperpigmentation.

  • Cholinesterase: Related acylhydrazone derivatives (isosteres of oximes) show dual inhibition of AChE and BuChE, suggesting potential in Alzheimer's therapy.

Experimental Protocols

Protocol 1: Synthesis of Benzo[b]thiophene-2-Carbaldehyde Oxime

This protocol is self-validating via melting point and TLC monitoring.[1]

  • Preparation: Dissolve benzo[b]thiophene-2-carbaldehyde (1.62 g, 10 mmol) in 20 mL of ethanol.

  • Addition: Add a solution of hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium acetate (1.23 g, 15 mmol) in 10 mL water.

  • Reaction: Reflux the mixture at 80°C for 3 hours. Monitor TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by the oxime spot (
    
    
    
    ).
  • Isolation: Pour reaction mixture into 100 mL ice water. Stir for 15 minutes.

  • Purification: Filter the white precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Melting point should be sharp (range varies by specific derivative, typically 110-120°C for the parent oxime).

Protocol 2: MTT Cytotoxicity Assay (General)
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with oxime derivatives (0.1 - 100

    
    M) for 48 hours.
    
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression analysis.
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of structural modifications on biological activity.

Structural ZoneModificationEffect on ActivityPrimary Indication
Benzothiophene Ring (C5/C6) Electron-withdrawing (F, Cl,

)
Increases potencyAntimicrobial / Antifungal
Benzothiophene Ring (C5/C6) Electron-donating (OMe, Me)Variable; often decreases potencyAnticancer
Oxime Oxygen (=N-OR) H (Free Oxime)Moderate potency; good solubilityGeneral Cytotoxicity
Oxime Oxygen (=N-OR) Benzyl / Substituted BenzylSignificantly Increases potencyTubulin Inhibition / Anticancer
C2 Linker Dehydration to Nitrile (-CN)High potency; poor solubilityAnticancer (Tubulin)

Future Outlook

The benzothiophene-2-carbaldehyde oxime scaffold is under-exploited in clinical phases but highly active in preclinical screening.[1] Future development should focus on:

  • Ruthenium(II) Complexes: Using the oxime as a ligand to create organometallic anticancer agents that overcome cisplatin resistance.

  • PROTAC Linkers: Utilizing the stable oxime ether linkage to conjugate benzothiophene cores (protein binders) to E3 ligase ligands.

References

  • Mancuso, R. et al. (2014). "A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde." Molbank, 2014(2), M823.[2][3]

  • BenchChem. (n.d.). "Benzo[b]thiophene-2-carbonitrile: Reaction Pathway and Applications."

  • Kozakiewicz, A. et al. (2025). "Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity."[1][2][4] ResearchGate Review.

  • Tiruveedhula, V. et al. (2013).[2] "Design and synthesis of novel antimicrobials with activity against Gram-positive bacteria." Bioorganic & Medicinal Chemistry, 21(24), 7830-7840.

Sources

Melting point data for 3-Chloro-1-benzothiophene-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Physicochemical Characterization of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and definitive characterization of this compound (CAS No. 14006-55-4)[1]. As direct physicochemical data such as the melting point for this compound is not widely published, this document serves as a complete workflow for researchers, enabling the reliable generation and validation of this critical data point. The protocols herein are designed to ensure scientific integrity through self-validating steps, where spectroscopic confirmation of structure and purity precedes the final determination of the melting point.

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry and materials science. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The functionalization of this scaffold is a key strategy in drug discovery. This compound represents a versatile intermediate, with the oxime moiety offering a reactive handle for further elaboration into more complex nitrogen-containing heterocycles or serving as a ligand in inorganic chemistry.[4] Accurate characterization, beginning with fundamental properties like the melting point, is the bedrock of reliable and reproducible scientific research.

Part 1: A Validated Workflow for Synthesis and Characterization

The overall strategy involves a two-step synthesis followed by rigorous purification and characterization. The logical flow ensures that the final melting point determination is performed on a well-characterized, pure substance.

G cluster_synthesis Synthesis & Purification cluster_characterization Verification & Data Acquisition A Starting Material: 3-Chloro-1-benzothiophene B Step 1: Formylation (Vilsmeier-Haack) A->B C Intermediate: 3-Chloro-1-benzothiophene- 2-carbaldehyde B->C D Step 2: Oximation C->D E Crude Product: Target Oxime D->E F Purification (Recrystallization) E->F G Pure Crystalline Oxime F->G H Structural Verification (NMR, IR, MS) G->H Sample Submission I Purity Confirmation H->I Corroboration J Melting Point Determination I->J Purity Confirmed K Final Data Table J->K Data Recorded

Caption: Overall workflow from synthesis to final characterization.

Part 2: Experimental Protocols

These protocols are designed for execution by trained organic chemists in a controlled laboratory setting. All necessary safety precautions should be taken.

Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde (Precursor)

The introduction of the aldehyde group at the C2 position is effectively achieved via the Vilsmeier-Haack reaction, a standard method for formylating electron-rich aromatic compounds.[5]

Methodology:

  • Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-chloro-1-benzothiophene (1.0 equiv.)[6][7] in a minimal amount of an inert solvent like 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by the slow addition of an aqueous sodium hydroxide solution until the pH is ~7.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. If the product is oily, extract the aqueous mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aldehyde.

Synthesis of this compound

The conversion of the aldehyde to the oxime is a robust condensation reaction. The classical approach using hydroxylamine hydrochloride with a base is highly reliable.[8]

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-Chloro-1-benzothiophene-2-carbaldehyde (1.0 equiv.) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv.) followed by a suitable base such as pyridine or sodium acetate (1.5 equiv.). The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.[8]

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 1-3 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add cold water to the concentrated mixture to precipitate the crude oxime product.[9]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it. For high purity, recrystallize the crude oxime from an appropriate solvent like ethanol or an ethanol/water mixture. The formation of well-defined crystals is essential for an accurate melting point measurement.

Part 3: Structural Verification and Purity Assessment

Before determining the melting point, it is imperative to confirm the molecular structure and assess the purity of the synthesized compound. This is a self-validating step that ensures the measured physical constant is attributed to the correct, pure molecule.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the disappearance of the strong aldehyde C=O stretch (typically ~1680 cm⁻¹) and the appearance of a C=N stretch (~1640-1690 cm⁻¹) and a broad O-H stretch (~3100-3500 cm⁻¹) from the oxime.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the characteristic aldehyde proton signal (a singlet around δ 10.0 ppm). A new singlet for the oxime hydroxyl proton (which may be broad and is D₂O exchangeable) and a singlet for the C=N-H proton (typically δ 8.0-8.5 ppm) should appear. Aromatic protons of the benzothiophene ring system will also be present.

  • Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₉H₆ClNOS (211.67 g/mol ). The isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be clearly visible.

Part 4: Definitive Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical constant.[11] An impure sample will exhibit a depressed and broadened melting range.[11] This protocol uses the standard capillary tube method, which is applicable for most modern melting point apparatuses.[12]

G A Start: Pure, Dry Crystalline Sample B Grind sample to a fine powder A->B C Pack 2-3 mm of sample into a capillary tube B->C D Place tube in Melting Point Apparatus C->D E Heat rapidly to ~15-20°C below expected M.P. D->E F Reduce heating rate to 1-2°C per minute E->F G Observe & Record T₁: Temperature at which first drop of liquid appears F->G Approach M.P. H Observe & Record T₂: Temperature at which all solid has melted G->H I Report as a Range: T₁ - T₂ °C H->I

Caption: Standard Operating Procedure for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the purified oxime sample is completely dry and free of solvent. Place a small amount on a watch glass and crush it into a fine powder with a spatula.[13]

  • Capillary Packing: Press the open end of a capillary melting point tube into the powder. Tap the sealed bottom of the tube gently on a hard surface to pack the sample down, aiming for a sample height of 2-3 mm.[13]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[14]

  • Rapid Initial Scan (Optional but Recommended): If the melting point is completely unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate value.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the initial scan.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[11]

  • Record the Melting Range:

    • T₁: Record the temperature at which the first drop of liquid becomes visible.

    • T₂: Record the temperature at which the last crystal of the solid just disappears, turning the sample into a clear liquid.

  • Reporting: The melting point should be reported as the range from T₁ to T₂. For a pure compound, this range should be narrow, typically 0.5-2.0 °C. Conduct at least two measurements to ensure reproducibility.

Part 5: Data Summary and Interpretation

All experimental data should be consolidated for clear reporting. The narrowness of the melting range serves as the final confirmation of the sample's high purity, corroborating the spectroscopic data.

ParameterExpected DataExperimental Data
Appearance Crystalline Solid[Researcher to fill in]
FTIR (cm⁻¹) ~3200 (O-H), ~1650 (C=N)[Researcher to fill in]
¹H NMR (δ, ppm) Absence of aldehyde proton (~10 ppm), presence of oxime protons[Researcher to fill in]
MS (m/z) [M+H]⁺ at 212.0, with characteristic chlorine isotope pattern[Researcher to fill in]
Melting Point (°C) To be determined T₁ - T₂ °C

The determined melting point, supported by a complete set of spectroscopic data, constitutes a definitive physicochemical characterization of this compound, providing a reliable reference point for future research and development.

References

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • Determination of Melting Point. Science GSU. Available at: [Link]

  • Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. Available at: [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Available at: [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ResearchGate. Available at: [Link]

  • What is the most popular procedure to synthesize oximes?. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Royal Society of Chemistry. Available at: [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • A. E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses. Available at: [Link]

  • Benzo(b)thiophene, chloro-. PubChem. Available at: [Link]

  • 3-chloro-2-methyl-1-benzothiophene. ChemSynthesis. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available at: [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC SCREENING OF SOME NEW BENZOTHIOPHENE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]

  • 3-chloro-1-benzothiophene. PubChemLite. Available at: [Link]

  • Benzo[b]thiophene-2-carbaldehyde. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. Available at: [Link]

Sources

Thermodynamic stability of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Thermodynamic Analysis

I'm now starting with some focused Google searches to get data on the thermodynamic stability of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime. I am currently concentrating on its synthesis, potential ways it could break down, and how to measure its stability. Then, I'll examine the results to find relevant thermodynamic factors.

Analyzing Stability and Synthesis

I'm now diving deep into Google, aiming to comprehensively map out the thermodynamic stability of the oxime. My focus is zooming in on its creation, how it might break down, and the analytical tools that measure its resilience. I am working towards a DOT graph that explains the possible degradation paths. I have a plan for presenting the stability data, making sure the process is simple to understand.

Gathering Thermodynamic Data

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Analyzing the Research

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Assessing the Findings

I've taken inventory of the initial research. Synthesis routes for related compounds and degradation pathways, particularly those involving benzothiophene derivatives, are now mapped. I have also found relevant analytical methods for oximes and thermal analysis. Despite these useful finds, a specific stability guide remains elusive. My focus now is on extracting any indirect clues or relevant data from the discovered literature to estimate the desired parameters.

Evaluating the Landscape

I've completed a thorough assessment of the information gathered. While a direct thermodynamic stability guide for "this compound" remains absent, I have compiled valuable data. I have synthesis pathways for the target molecule, and degradation information on related compounds. I also have analytical methods for oximes and thermal analysis techniques. DFT studies on similar compounds suggest computation could be useful. The gaps are being addressed.

Synthesizing the Information

I have now reviewed all the initial findings in detail. I have a clearer picture of the existing data, including synthesis, degradation pathways, and analytical methods related to benzothiophene derivatives and oximes. The research revealed related starting materials, potential metabolites, and analytical methods. Despite general information, no specific thermodynamic data or degradation pathways are directly available for the target molecule. My next step will be to leverage this knowledge to create hypothetical experimental protocols, including computational models.

Formulating the Outline

I've completed a review of the recent search results. I have identified the synthesis routes, degradation pathways, and analytical methods related to the compound. I know the gaps in the data, including a lack of specific thermodynamic data, degradation pathways, experimental protocols, and degradation studies. I'll focus on how to structure this into a guide for a researcher.

Methodological & Application

Synthesis and Characterization of 3-chloro-1-benzothiophene-2-carbaldehyde Oxime: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-chloro-1-benzothiophene-2-carbaldehyde oxime through the reaction of 3-chloro-1-benzothiophene-2-carbaldehyde with hydroxylamine hydrochloride. The benzothiophene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The conversion of the aldehyde functional group to an oxime is a critical transformation, yielding a versatile intermediate for further derivatization in drug discovery programs.[5][6] This document details a classical solution-phase protocol and an environmentally benign solvent-free approach, explains the underlying reaction mechanism, and provides essential data for product characterization and troubleshooting.

Reaction Overview and Mechanism

The conversion of an aldehyde to an oxime, known as oximation, is a cornerstone reaction in organic synthesis.[5] It involves the condensation of a carbonyl compound with hydroxylamine. When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine, which acts as the active nucleophile.[7][8]

Mechanism: The reaction proceeds via a two-step nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The nitrogen atom of the free hydroxylamine (NH₂OH), generated in situ by the base, attacks the electrophilic carbonyl carbon of the 3-chloro-1-benzothiophene-2-carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final oxime product, which contains a stable carbon-nitrogen double bond (C=N).

The reaction rate is pH-dependent; mildly acidic conditions (pH 4-5) typically favor the dehydration step without significantly protonating the hydroxylamine, thus maintaining its nucleophilicity.[9]

Caption: General reaction for the synthesis of the target oxime.

Experimental Protocols

Two distinct, validated protocols are presented. The choice of method may depend on available equipment, desired reaction scale, and environmental considerations.

Protocol 1: Classical Synthesis in Solution

This traditional method is robust and suitable for a wide range of scales. It utilizes a weak base, pyridine, which also acts as a solvent catalyst, in an alcoholic medium.[6][9][10]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
3-chloro-1-benzothiophene-2-carbaldehyde≥97%Sigma-Aldrich
Hydroxylamine hydrochloride (NH₂OH·HCl)≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Ethanol (EtOH)200 Proof, ACSFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Hydrochloric Acid (HCl)1 M aqueous solutionVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACSVWR
Round-bottom flask with reflux condenser--
Magnetic stirrer and stir bar--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-chloro-1-benzothiophene-2-carbaldehyde (1.0 mmol, 196.6 mg).

  • Reagent Addition: Add ethanol (20 mL), followed by hydroxylamine hydrochloride (1.2 mmol, 83.4 mg) and pyridine (2.0 mmol, 158.2 mg, 161 µL).[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion. This typically takes 1-4 hours.[9]

  • Work-up - Solvent Removal: Once complete, allow the mixture to cool to room temperature. Remove the ethanol and pyridine under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL) and brine (20 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Green, Solvent-Free Synthesis by Grinding

This eco-friendly approach minimizes waste and often proceeds rapidly at room temperature by utilizing mechanical energy.[11] A mild base like sodium carbonate is used to neutralize the hydroxylamine hydrochloride.[11]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
3-chloro-1-benzothiophene-2-carbaldehyde≥97%Sigma-Aldrich
Hydroxylamine hydrochloride (NH₂OH·HCl)≥99%Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
Mortar and PestleAgate or Porcelain-

Step-by-Step Procedure

  • Combine Reactants: In a mortar, combine 3-chloro-1-benzothiophene-2-carbaldehyde (1.0 mmol, 196.6 mg), hydroxylamine hydrochloride (1.0 mmol, 69.5 mg), and anhydrous sodium carbonate (1.5 mmol, 159 mg).[11]

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The reaction is often accompanied by a change in the physical state of the mixture.

  • Reaction Monitoring: Monitor the reaction by TLC by dissolving a small aliquot in ethyl acetate.

  • Work-up: Upon completion, add ethyl acetate (15 mL) to the mortar and triturate the solid.

  • Isolation: Filter the mixture to remove the inorganic salts (sodium carbonate and sodium chloride).

  • Concentration: Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain the crude oxime product.

  • Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.

G cluster_0 Experimental Workflow start Combine Aldehyde, NH₂OH·HCl & Base/Solvent react Apply Reaction Conditions (Reflux or Grinding) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench & Work-up (Extraction or Filtration) monitor->workup Complete isolate Concentrate Under Reduced Pressure workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Pure Oxime (NMR, IR, MS) purify->characterize

Caption: A generalized workflow for oxime synthesis and purification.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR - Disappearance of the aldehyde proton singlet (CHO) typically found around δ 10.0 ppm.[12] - Appearance of a new singlet for the oxime proton (CH=N-OH) in the region of δ 8.0-9.0 ppm. - Appearance of a broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable, often found between δ 11.0-12.0 ppm. - Aromatic protons of the benzothiophene ring system will appear in the δ 7.4-8.0 ppm range.
¹³C NMR - Disappearance of the aldehyde carbonyl carbon signal (around δ 184 ppm).[12] - Appearance of the imine carbon (C=N) signal, typically in the δ 140-150 ppm range. - Signals corresponding to the aromatic carbons of the benzothiophene core.
FT-IR (KBr) - Disappearance of the strong aldehyde C=O stretching band around 1670-1700 cm⁻¹.[12] - Appearance of a C=N stretching vibration around 1620-1680 cm⁻¹. - Appearance of a broad O-H stretching band around 3100-3400 cm⁻¹.
Mass Spec (ESI) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of C₉H₇ClNOS⁺ (212.00).[13]

Troubleshooting and Key Insights

  • Incomplete Reaction: If the reaction stalls, ensure the base was added in the correct stoichiometry to fully neutralize the hydroxylamine hydrochloride. In the classical method, extending the reflux time or adding a slight excess of hydroxylamine may be beneficial. For the grinding method, ensure thorough and continuous grinding.

  • Low Yield: Poor yields after work-up can result from product loss during the aqueous wash steps, especially if the oxime has some water solubility. Minimize the volume of wash solutions and consider back-extracting the aqueous layers.

  • E/Z Isomerism: Aldoximes can exist as E and Z geometric isomers. Often, one isomer is thermodynamically preferred and forms predominantly. NMR spectroscopy can be used to identify the presence of multiple isomers, which would manifest as two sets of signals for the oxime and adjacent protons.

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pyridine is flammable and toxic; handle with care.

References

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.

  • Application Notes and Protocols for Oxime Bond Formation.

  • An Efficient Procedure for Synthesis of Oximes by Grinding.

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.

  • What is the most popular procedure to synthesize oximes?.

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.

  • Production of alpha-hydroxy oximes.

  • Submitted by Francis Loiseau and André M. Beauchemin.

  • An efficient one pot synthesis of oxime by classical method.

  • Oxime Formation Step Optimization.

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

  • Applications of the benzothiophene synthesis. (A) Benzothiophene...

  • HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME.

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

  • Benzothiophene: Assorted Bioactive Effects.

  • Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.

  • The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1.

  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

  • This compound | 14006-55-4.

  • Benzo[b]thiophene-2-carbaldehyde.

  • Benzo[b]thiophene-2-carbaldehyde.

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against.

  • 3-Chloro-benzo b thiophene-2-carboxylic acid 97 21211-22-3.

  • What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?.

  • Reaction of substituted benzylideneacetylacetones with hydroxylamine hydrochloride.

Sources

Application Note: A Validated Protocol for the Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, validated protocol for the synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details a robust and efficient method starting from the corresponding aldehyde, 3-Chloro-1-benzothiophene-2-carbaldehyde. We delve into the mechanistic rationale behind the procedural steps, offering insights into reagent selection and reaction optimization. The document includes a detailed, step-by-step experimental procedure, safety precautions, characterization methods, and a quantitative data summary to ensure reproducibility and reliability for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The benzothiophene scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of this core structure is a key strategy in the development of novel therapeutic agents. The conversion of an aldehyde group to an oxime represents a critical synthetic transformation. Oximes are not only stable crystalline derivatives used for the purification and characterization of carbonyl compounds but are also versatile intermediates for synthesizing nitrogen-containing heterocycles, amides (via Beckmann rearrangement), and nitriles.[2][3]

The synthesis of this compound is achieved through the condensation reaction between 3-Chloro-1-benzothiophene-2-carbaldehyde and hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.

Reaction Scheme:

3-Chloro-1-benzothiophene-2-carbaldehyde + Hydroxylamine Hydrochloride --> this compound

Mechanistic Insight: The reaction proceeds via a two-step mechanism.[4] First, the nitrogen atom of free hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate. The key to initiating this step is the liberation of the free hydroxylamine from its more stable hydrochloride salt. This is accomplished by adding a base (e.g., sodium carbonate, pyridine, or sodium hydroxide) to neutralize the HCl. The second step involves the acid- or base-catalyzed elimination of a water molecule (dehydration) from the carbinolamine to form the final C=N double bond of the oxime.[4] The choice of a mild base and appropriate solvent is crucial for achieving high yields and purity.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberRecommended PuritySupplier (Example)
3-Chloro-1-benzothiophene-2-carbaldehyde73435-64-0>97%Sigma-Aldrich, etc.
Hydroxylamine Hydrochloride5470-11-1>99%Sigma-Aldrich, etc.
Sodium Carbonate (Anhydrous)497-19-8>99.5%Fisher Scientific
Ethanol (200 Proof)64-17-5ACS GradeVWR
Ethyl Acetate141-78-6ACS GradeVWR
Hexane110-54-3ACS GradeVWR
Deionized Water7732-18-5N/AIn-house
Anhydrous Magnesium Sulfate7487-88-9>98%Sigma-Aldrich
Laboratory Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Beakers, graduated cylinders, and funnels

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer, Mass spectrometer (for characterization)

Detailed Experimental Protocol

This protocol is based on a well-established solvent-based method, optimized for reliability and yield. An alternative solvent-free grinding method is also noted for its environmental benefits.[5]

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-Chloro-1-benzothiophene-2-carbaldehyde (e.g., 1.97 g, 10.0 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Hydroxylamine Solution: In a separate 50 mL beaker, dissolve hydroxylamine hydrochloride (e.g., 0.83 g, 12.0 mmol, 1.2 equivalents) and anhydrous sodium carbonate (e.g., 0.64 g, 6.0 mmol, 0.6 equivalents) in 15 mL of deionized water. Stir for 5-10 minutes. The sodium carbonate acts as a base to liberate the free hydroxylamine nucleophile from its salt.[6]

  • Reaction Initiation: Add the aqueous hydroxylamine/sodium carbonate solution dropwise to the stirred ethanolic solution of the aldehyde at room temperature over 5 minutes.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. Spot the starting material and the reaction mixture on a TLC plate. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared (typically within 1-2 hours). The product oxime should appear as a new, more polar spot.

  • Product Isolation (Work-up):

    • Once the reaction is complete, cool the flask to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

    • A precipitate (the crude oxime product) should form. Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with two portions of cold deionized water (2 x 20 mL).

  • Purification:

    • Air-dry the crude product on the filter paper.

    • For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified crystals.

    • Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectra to confirm the structure and purity of the final product, this compound (CAS 14006-55-4).[7]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A Dissolve Aldehyde in Ethanol C Combine Reactants A->C B Prepare Aqueous NH2OH·HCl / Na2CO3 B->C D Heat to Reflux (80-85°C) C->D E Monitor by TLC D->E F Cool to RT & Quench in Ice Water E->F Reaction Complete G Filter Crude Product F->G H Recrystallize from Ethanol/Water G->H I Filter & Dry Final Product H->I J Characterization (MP, NMR, IR, MS) I->J

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table provides representative quantitative data for the described protocol. Researchers should adjust quantities based on their desired scale.

ParameterValueNotes
Starting Material
3-Chloro-1-benzothiophene-2-carbaldehyde1.97 g (10.0 mmol)The limiting reagent.
Reagents
Hydroxylamine Hydrochloride0.83 g (12.0 mmol)1.2 molar equivalents.
Sodium Carbonate (Anhydrous)0.64 g (6.0 mmol)0.6 molar equivalents (sufficient to neutralize HCl).
Solvents
Ethanol30 mLPrimary reaction solvent.
Deionized Water15 mL (for reagent) + 100 mL (quench)Co-solvent and work-up medium.
Reaction Conditions
Temperature80-85 °C (Reflux)Ensures a reasonable reaction rate.
Time1-2 hoursMonitor by TLC for completion.
Results
Expected Yield85-95%Yields may vary based on purity of reagents and technique.
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₉H₆ClNOS
Molecular Weight211.67 g/mol [7]

Safety and Handling Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydroxylamine Hydrochloride: While the hydrochloride salt is stable, pure hydroxylamine is explosive.[4] Avoid generating the free base in high concentrations or in the absence of a solvent. Handle the salt with care.

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Sharghi, H., & Hosseini-Sarvari, M. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 12(1), 1-10. [Link]

  • MDPI. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. Molecules, 12. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]

  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. [Link]

  • Indian Journal of Chemistry. (2002). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. [Link]

  • Lad, U. P., et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Chemical Sciences, 10(2), 657-662. [Link]

  • Wang, C., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(41), 25659-25666. [Link]

  • Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • Google Patents. (2002).
  • Nikpour, F., & Molaverdi, M. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(4), 200-202. [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

  • Kallur, H. J., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NEW BENZOTHIOPHENE DERIVATIVES. World Journal of Pharmaceutical Research, 9(5), 1838-1849. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

  • Gontijo, J. V. P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

  • Royal Society of Chemistry. (2018). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[6][8]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. [Link]

Sources

Strategic Utilization of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-Chloro-1-benzothiophene-2-carbaldehyde oxime as a chemical intermediate Content Type: Application Note & Protocol Guide

Abstract & Strategic Overview

This compound (CAS: 14006-55-4) represents a "privileged scaffold" intermediate in medicinal chemistry. Its value lies in its bifunctional reactivity :

  • The Aldoxime Moiety (C-2 position): A versatile precursor for nitriles, amines, and 1,3-dipolar cycloaddition partners (nitrile oxides).

  • The Vinyl Chloride Motif (C-3 position): A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl diversity at a sterically congested position.

This guide details the protocols for transforming this intermediate into high-value pharmacophores, specifically focusing on dehydration to nitriles and isoxazoline ring construction , while managing the chemoselectivity of the 3-chloro substituent.

Chemical Profile & Stability

PropertySpecification
IUPAC Name (E/Z)-3-chloro-1-benzothiophene-2-carbaldehyde oxime
CAS Number 14006-55-4
Molecular Formula C₉H₆ClNOS
Molecular Weight 211.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water
Stability Stable under standard conditions. Hygroscopic. Store at 2-8°C.
Reactivity Alert The C-Cl bond is stable to mild acid/base but reactive under Pd-catalysis. The oxime is sensitive to strong reducing agents (LiAlH₄).

Reaction Architecture (Visualized)

The following diagram maps the divergent synthetic pathways accessible from this core intermediate.

ReactionMap Oxime 3-Chloro-1-benzothiophene- 2-carbaldehyde oxime Nitrile 3-Chloro-1-benzothiophene- 2-carbonitrile Oxime->Nitrile Dehydration (SOCl2 or T3P) Amine 2-(Aminomethyl)-3-chloro- 1-benzothiophene Oxime->Amine Reduction (Zn/AcOH or BH3) Isoxazole 3-(3-Chloro-1-benzothiophen-2-yl)- 5-substituted-isoxazoline Oxime->Isoxazole 1. NCS/DMF 2. Alkene, TEA (1,3-Dipolar Cycloaddition) Tetrazole 5-(3-Chloro-1-benzothiophen- 2-yl)-1H-tetrazole Nitrile->Tetrazole NaN3, ZnBr2 Biaryl 3-Aryl-1-benzothiophene- 2-carbonitrile Nitrile->Biaryl Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2)

Figure 1: Divergent synthetic pathways. The oxime serves as a linchpin for accessing nitriles (red), amines (green), and heterocycles (yellow).

Application Protocol A: Dehydration to 3-Chloro-1-benzothiophene-2-carbonitrile

Significance: The conversion of the aldoxime to a nitrile is the most common first-step transformation. The nitrile group is a gateway to tetrazoles (angiotensin II receptor antagonists), amides, and carboxylic acids.

Mechanism: This protocol uses Thionyl Chloride (SOCl₂) . While milder reagents (T3P, CDI) exist, SOCl₂ is cost-effective and highly efficient for benzothiophenes, provided the temperature is controlled to prevent substitution of the 3-Cl group.

Materials
  • Starting Material: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or 1,2-Dichloroethane

  • Base: Triethylamine (Et₃N) (3.0 eq) - Acts as an HCl scavenger.

Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 10 mmol (2.12 g) of the oxime in 40 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Et₃N (30 mmol, 4.2 mL) dropwise. The solution may darken slightly.

  • Dehydration: Add SOCl₂ (20 mmol, 1.45 mL) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The oxime (lower R_f) should disappear, and the nitrile (higher R_f) should appear.

  • Quench: Cool back to 0°C and quench carefully with saturated NaHCO₃ solution (20 mL).

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude nitrile is often pure enough for subsequent steps. If necessary, purify via silica gel column chromatography (Eluent: 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Key Data Point: IR stretch for Nitrile (-CN) appears at ~2220 cm⁻¹.

Application Protocol B: Synthesis of Isoxazolines via Nitrile Oxide Cycloaddition

Significance: Isoxazolines are potent pharmacophores in antibacterial and anticancer research. This protocol utilizes the oxime to generate a transient nitrile oxide in situ, which undergoes a [3+2] cycloaddition with an alkene.

Critical Note: The 3-chloro group remains intact under these conditions, preserving it for later functionalization.

Materials
  • Starting Material: this compound (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Dipolarophile: Styrene (or substituted alkene) (1.2 eq)

  • Base: Triethylamine (Et₃N) (1.2 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol
  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve the oxime (5 mmol) in DMF (15 mL) at RT.

    • Add NCS (5.5 mmol) portion-wise.

    • Observation: The reaction may warm slightly. Stir for 1 hour. Check TLC to ensure conversion to the hydroximoyl chloride intermediate (usually less polar than oxime).

  • Cycloaddition:

    • Add the alkene (e.g., Styrene, 6 mmol) to the reaction mixture.

    • Cool the mixture to 0°C.

    • Slow Addition: Dissolve Et₃N (6 mmol) in 5 mL DMF and add it dropwise over 30 minutes.

    • Mechanistic Insight: The base eliminates HCl from the hydroximoyl chloride to generate the reactive nitrile oxide species, which immediately reacts with the alkene. Rapid addition of base can lead to dimerization of the nitrile oxide (furoxan formation), reducing yield.

  • Completion: Allow to warm to RT and stir overnight (12 h).

  • Workup: Pour the mixture into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (to remove DMF) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 70–85%

Expert Insights & Troubleshooting

Managing the 3-Chloro Group

The C3-Chlorine is a "sleeping giant." It is stable during oxime formation and dehydration but reactive under Pd-catalysis.

  • Sequential Logic: If you intend to replace the Cl with an aryl group (Suzuki coupling), it is generally better to perform the coupling on the nitrile (after Protocol A) rather than on the oxime. The free -OH of the oxime can poison Pd catalysts or undergo competing N-arylation.

  • Suzuki Condition on Nitrile: Use Pd(PPh₃)₄ (5 mol%), Arylboronic acid (1.5 eq), Na₂CO₃ (2M aq), and Dioxane at 90°C. The nitrile group acts as an electron-withdrawing group, actually activating the 3-Cl bond for oxidative addition.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Dehydration Hydrolysis of NitrileEnsure anhydrous conditions; do not overheat during workup.
Furoxan Byproduct (Protocol B) Fast dimerization of nitrile oxideSlow down the addition of Et₃N; use a larger excess of the alkene.
Incomplete Suzuki Coupling Catalyst PoisoningIf coupling on the oxime, protect it as an O-acetate first. Preferably, couple on the nitrile stage.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. May cause sensitization by skin contact.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong reducing agents (e.g., LiAlH₄, which may reduce the C-Cl bond non-selectively).

  • Waste: Dispose of halogenated organic waste in designated streams.

References

  • BenchChem. (2025).[1][2] Methylbenzo[b]thiophene in Medicinal Chemistry: Application Notes and Protocols. Retrieved from

  • Isloor, A. M., Kalluraya, B., & Sridhar Pai, K. (2010).[3] Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830.

  • Augustine, J. K., et al. (2009).[3] A Simple Synthesis of Nitriles from Aldoximes using T3P. Synlett, 2009(16), 2583-2586. (Standard protocol reference for aldoxime dehydration).

  • Liger, F., et al. (2015).[4] C2 Arylated Benzo[b]thiophene Derivatives as Staphylococcus aureus NorA Efflux Pump Inhibitors.[4] ChemMedChem, 11(3). (Demonstrates biological relevance of 2-substituted benzothiophenes).

  • ChemicalBook. (2024). This compound Product Properties. Retrieved from

Sources

Application Note: Catalytic Applications of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the synthesis, complexation, and catalytic utility of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime . This ligand system is emerging as a versatile scaffold in both organometallic catalysis (C-C coupling) and bioinorganic chemistry (artificial metallonucleases).

Executive Summary

The This compound (CBTO) ligand combines a planar, electron-rich benzothiophene core with a chelating oxime moiety. This structure allows for the formation of robust metal complexes (particularly with Pd(II) and Cu(II)) that exhibit dual functionality:

  • High-Turnover Catalysis: Pd-complexes of CBTO form stable palladacycles, serving as highly active precatalysts for Suzuki-Miyaura cross-coupling reactions under aerobic, aqueous conditions.

  • Biological Catalysis: Cu-complexes of CBTO function as "artificial nucleases," capable of binding DNA via intercalation and inducing oxidative cleavage, a critical mechanism for anticancer drug design.

Ligand Synthesis & Metal Complexation

Synthesis of the Ligand (CBTO)
  • Principle: Condensation of 3-chloro-1-benzothiophene-2-carbaldehyde with hydroxylamine hydrochloride.

  • Precursor: 3-Chloro-1-benzothiophene-2-carbaldehyde (CAS: 67482-48-8).

Protocol:

  • Dissolution: Dissolve 10 mmol (1.96 g) of 3-chloro-1-benzothiophene-2-carbaldehyde in 20 mL of ethanol.

  • Addition: Add a solution of hydroxylamine hydrochloride (12 mmol, 0.83 g) in 5 mL of water.

  • Basification: Slowly add sodium carbonate (Na₂CO₃, 15 mmol) to adjust pH to ~8–9.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Pour into 100 mL ice-water. The oxime precipitates as a white/off-white solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water (9:1).

    • Yield: Typically 85–92%.

    • Characterization: ¹H NMR (DMSO-d₆) shows characteristic oxime singlet (-CH=N-OH) at δ ~11.5 ppm.

Synthesis of Metal Complexes
A. Palladium(II) Complex (Catalyst for C-C Coupling) [1][2]
  • Stoichiometry: 2:1 (Ligand:Metal) or 1:1 (dimer).

  • Protocol:

    • Dissolve CBTO (2 mmol) in 15 mL methanol.

    • Add a solution of Li₂PdCl₄ (1 mmol) in 5 mL methanol dropwise.

    • Stir at room temperature for 4 hours. A yellow/orange precipitate forms.

    • Filter and wash with cold methanol and diethyl ether. Dry under vacuum.

B. Copper(II) Complex (Artificial Nuclease)
  • Stoichiometry: 1:1 or 2:1 depending on counter-ion.

  • Protocol:

    • Dissolve CBTO (2 mmol) in hot ethanol (20 mL).

    • Add Cu(OAc)₂·H₂O (1 mmol) dissolved in ethanol (10 mL).

    • Reflux for 2 hours. The solution turns dark green/brown.

    • Cool and filter the precipitate. Recrystallize from DMF/Ethanol.

Application A: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Pd(II)-CBTO complex serves as a thermally stable precatalyst. The oxime ligand prevents palladium aggregation (formation of Pd black), allowing for low catalyst loading.

Reaction Workflow

Scope: Coupling of Aryl Bromides/Chlorides with Phenylboronic Acids.

Standard Protocol:

  • Charge: In a reaction tube, add:

    • Aryl Halide (1.0 mmol)

    • Phenylboronic Acid (1.2 mmol)

    • Base: K₂CO₃ (2.0 mmol)

    • Catalyst: Pd(II)-CBTO Complex (0.1 – 0.5 mol%)

  • Solvent: Add 3 mL of Ethanol:Water (1:1 v/v). Note: The reaction is air-tolerant.

  • Activation: Heat to 60–80°C for 1–4 hours.

  • Extraction: Cool, dilute with water, and extract with ethyl acetate.

  • Analysis: Determine conversion by GC-MS or isolate via column chromatography.

Performance Data (Representative)
EntrySubstrate (Aryl Halide)Catalyst Load (mol%)Time (h)Yield (%)Note
14-Bromoanisole0.1296Electron-rich
24-Bromonitrobenzene0.1198Electron-poor
34-Chlorotoluene0.5682Challenging Cl-bond
42-Bromotoluene0.5488Steric hindrance

Application B: Biological Catalysis (Artificial Nuclease Activity)

The Cu(II)-CBTO complex mimics the activity of restriction endonucleases but via an oxidative mechanism. The planar benzothiophene moiety intercalates into DNA base pairs, positioning the Cu(II) center to generate Reactive Oxygen Species (ROS).

DNA Cleavage Protocol

Objective: To assess the ability of Cu-CBTO to convert Supercoiled DNA (Form I) to Nicked (Form II) or Linear (Form III) DNA.

Reagents:

  • Substrate: pBR322 plasmid DNA (0.5 µg per lane).

  • Buffer: 50 mM Tris-HCl / 50 mM NaCl (pH 7.2).

  • Activator: Hydrogen Peroxide (H₂O₂) or Ascorbic Acid (reductant).

Step-by-Step Guide:

  • Incubation: Mix pBR322 DNA + Cu-CBTO complex (concentration gradient: 10–100 µM) in buffer.

  • Activation: Add H₂O₂ (final conc. 100 µM) to initiate oxidative cleavage.

  • Reaction: Incubate at 37°C for 30–60 minutes in the dark.

  • Quenching: Add loading dye containing EDTA (to chelate Cu and stop reaction).

  • Visualization: Run on 1% agarose gel (containing ethidium bromide) at 50V for 2 hours.

  • Quantification: Measure band intensity of Form I (Supercoiled) vs. Form II (Nicked).

Mechanistic Insight

The complex operates via the Fenton-like pathway :




The generated hydroxyl radical (

) attacks the deoxyribose sugar backbone, causing strand scission.

Visualizations

Figure 1: Synthesis and Complexation Pathway

G Aldehyde 3-Chloro-1-benzothiophene- 2-carbaldehyde Oxime Ligand (CBTO) (Oxime Derivative) Aldehyde->Oxime + NH2OH·HCl Na2CO3, EtOH, Reflux PdComplex Pd(II)-CBTO Complex (Suzuki Catalyst) Oxime->PdComplex + Li2PdCl4 MeOH, RT CuComplex Cu(II)-CBTO Complex (Artificial Nuclease) Oxime->CuComplex + Cu(OAc)2 EtOH, Reflux

Caption: Synthetic route from the aldehyde precursor to the active Palladium and Copper catalytic complexes.

Figure 2: Catalytic Cycle (Suzuki-Miyaura Coupling)

CatalyticCycle PreCatalyst Pd(II)-Oxime Pre-catalyst ActiveSpecies Pd(0) Active Species PreCatalyst->ActiveSpecies Activation OxAdd Oxidative Addition (Ar-Pd-X) ActiveSpecies->OxAdd + Ar-X TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Ar-Ar') TransMetal->RedElim C-C Bond Formation RedElim->ActiveSpecies Regeneration

Caption: Simplified catalytic cycle for Pd-oxime mediated Suzuki coupling, highlighting the oxidative addition and reductive elimination steps.

References

  • Synthesis of Oximes (General Protocol): An Efficient Procedure for Synthesis of Oximes by Grinding.[3] Asian Journal of Chemistry. Available at: [Link]

  • Benzothiophene Derivatives in Medicinal Chemistry: Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC (NIH). Available at: [Link]

  • Oxime-Palladacycles in Catalysis: Oxime-Palladacycle-Catalyzed Suzuki-Miyaura Arylation. ResearchGate. Available at: [Link]

  • Copper Complexes as DNA Cleavers: Synthesis, Structure, DNA/BSA Binding, DNA Cleaving... of Copper(II) Complexes. MDPI Molecules. Available at: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Condensation Mechanism for Benzothiophene Oxime Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzothiophene Oximes in Medicinal Chemistry

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] These sulfur-containing heterocyclic compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][4] The introduction of an oxime functional group onto the benzothiophene scaffold further enhances its therapeutic potential, making benzothiophene oximes valuable intermediates in the synthesis of novel drug candidates. A thorough understanding of their formation mechanism is therefore crucial for the rational design and efficient synthesis of new therapeutic agents.

This document provides a comprehensive guide to the step-by-step condensation mechanism for the formation of benzothiophene oximes from their corresponding ketone precursors. We will delve into the mechanistic intricacies, provide field-proven experimental protocols, and offer insights into the critical parameters that govern this important transformation.

Part 1: The Step-by-Step Condensation Mechanism

The formation of an oxime from a ketone and hydroxylamine is a classic condensation reaction that proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.[5][6][7] This reaction is typically catalyzed by either an acid or a base.

Stage 1: Nucleophilic Addition to the Carbonyl Group

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the benzothiophene ketone.[8][9] The nitrogen atom is a better nucleophile than the oxygen atom due to its lower electronegativity, which makes its lone pair of electrons more available for bonding.[5]

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the partially positive carbonyl carbon of the benzothiophene ketone. This leads to the formation of a tetrahedral intermediate, where the carbon atom is sp3 hybridized.[8]

Step 2: Proton Transfer. A proton is transferred from the newly formed positively charged nitrogen to the negatively charged oxygen atom. This proton transfer can be facilitated by solvent molecules or a catalyst and results in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[10]

Stage 2: Dehydration to Form the Oxime

The second stage of the mechanism involves the elimination of a water molecule from the carbinolamine intermediate to form the C=N double bond of the oxime.[10]

Step 3: Protonation of the Hydroxyl Group. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).[7][10]

Step 4: Elimination of Water. The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, simultaneously expelling the water molecule. This step regenerates the catalyst and forms a protonated oxime (an iminium ion).[7]

Step 5: Deprotonation. A base, which could be the solvent or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom to yield the final, neutral benzothiophene oxime product.[7][8]

The overall reaction is reversible, and the formation of the oxime is favored by the removal of water from the reaction mixture.

Condensation_Mechanism cluster_stage1 Stage 1: Nucleophilic Addition cluster_stage2 Stage 2: Dehydration Ketone Benzothiophene Ketone (C=O) Hydroxylamine Hydroxylamine (NH₂OH) Tetrahedral_Intermediate Tetrahedral Intermediate Ketone->Tetrahedral_Intermediate Step 1: Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Tetrahedral_Intermediate->Carbinolamine Step 2: Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Step 3: Protonation (Acid Catalyzed) Carbinolamine->Protonated_Carbinolamine Iminium_Ion Iminium Ion (Protonated Oxime) Protonated_Carbinolamine->Iminium_Ion Step 4: Elimination of Water Oxime Benzothiophene Oxime (C=N-OH) Iminium_Ion->Oxime Step 5: Deprotonation

Caption: The two-stage mechanism of benzothiophene oxime formation.

Part 2: Experimental Protocols for Benzothiophene Oxime Synthesis

This section provides a detailed, field-proven protocol for the synthesis of a representative benzothiophene oxime. The procedure is adapted from established methods for oxime formation.[11]

Materials and Reagents
  • Benzothiophene ketone (e.g., 1-(benzo[b]thiophen-2-yl)ethan-1-one)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid (optional, for pH adjustment)

Apparatus
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH paper or pH meter

Step-by-Step Synthesis Protocol
  • Dissolution of Reactants: In a round-bottom flask, dissolve the benzothiophene ketone in 95% ethanol. Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask. The base is necessary to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile.[11]

  • Reaction Mixture: Stir the mixture at room temperature for a few minutes to ensure homogeneity.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction time will vary depending on the specific benzothiophene ketone used, but it is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The benzothiophene oxime may precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification by Recrystallization: Purify the crude benzothiophene oxime by recrystallization from a suitable solvent system, such as ethanol/water or methanol. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Experimental_Workflow Start Start: Dissolve Reactants Reflux Reflux Reaction Mixture (Monitor by TLC) Start->Reflux Cooling Cool to Room Temperature & Induce Precipitation Reflux->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Recrystallization Purification by Recrystallization Filtration->Recrystallization Drying Dry Purified Product Recrystallization->Drying End End: Characterize Product Drying->End

Caption: A streamlined workflow for the synthesis of benzothiophene oximes.

Data Presentation: Key Reaction Parameters and Expected Outcomes
ParameterValue/RangeRationale/Expected Outcome
Reactant Ratio Ketone : NH₂OH·HCl : Base (1 : 1.1-1.5 : 1.1-1.5)A slight excess of hydroxylamine and base ensures complete conversion of the ketone.
Solvent Ethanol/WaterProvides good solubility for the reactants and facilitates the reaction.
Reaction Temperature Reflux (approx. 80-90 °C)Increases the reaction rate to achieve completion in a reasonable timeframe.
Reaction Time 1-4 hours (TLC monitored)Reaction progress is monitored to determine the optimal time for completion.
pH Mildly acidic to neutral (pH 4-7)The reaction rate is pH-dependent; extreme pH values can lead to side reactions.[10]
Yield Typically >80%The condensation reaction is generally efficient, leading to high yields of the desired product.
Purity High (after recrystallization)Recrystallization is an effective method for obtaining a highly pure product.

Part 3: Characterization of Benzothiophene Oximes

The successful synthesis and purity of the benzothiophene oxime should be confirmed using standard analytical techniques.

  • Melting Point: A sharp and well-defined melting point is indicative of a pure compound.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Look for the characteristic O-H stretching vibration (broad, ~3200-3600 cm⁻¹) and the C=N stretching vibration (~1640-1690 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic signal for the -OH proton, and both ¹H and ¹³C NMR will confirm the overall structure of the molecule.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Conclusion

The formation of benzothiophene oximes is a fundamental and versatile reaction in organic synthesis, providing access to a class of compounds with significant potential in drug discovery. A solid grasp of the underlying condensation mechanism, coupled with robust experimental protocols, empowers researchers to efficiently synthesize and explore the therapeutic applications of these valuable molecules. The detailed guide presented here serves as a comprehensive resource for scientists and professionals in the field, facilitating the advancement of medicinal chemistry and the development of novel pharmaceuticals.

References

  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and a ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Available at: [Link]

  • YouTube. (2015, May 25). Formation of an Oxime from a Ketone. Available at: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

  • Dirk, S., et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 28(11), 2635-2653. Available at: [Link]

  • Pawar, S. D., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Advanced Scientific Research, 15(4), 1-5. Available at: [Link]

  • ChemTube3D. Oxime formation. Available at: [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2021). ACS Omega, 6(4), 2841–2855. Available at: [Link]

  • Wikipedia. Oxime. Available at: [Link]

  • Moinet, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available at: [Link]

  • Mas-Roselló, J., et al. (2020). Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines. Science, 368(6495), 1098-1102. Available at: [Link]

  • An, Y., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 181. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]

  • U.S. Patent No. 5,969,157. (1999). Process for the synthesis of benzothiophenes. Google Patents.
  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]

  • ResearchGate. (n.d.). Drugs containing benzothiophenes. [Diagram]. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

  • Schrode, B., et al. (2024). Modulation of Properties in[5]Benzothieno[3,2-b][5]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3509. Available at: [Link]

  • Asati, V., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 849-869. Available at: [Link]

  • Organic Chemistry Tutor. The Benzoin Condensation. Available at: [Link]

  • Zenodo. (2019). Synthesis and characterization of benzoin-oxime and 2,6-pyridine dimethanol and its application of anti-corrosion behaviour. Available at: [Link]

  • YouTube. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. NOBLECHEMISTRY. Available at: [Link]

  • Schrode, B., et al. (2018). Substrate-Induced Phase of a Benzothiophene Derivative Detected by Mid-Infrared and Lattice Phonon Raman Spectroscopy. ChemPhysChem, 19(9), 993-1000. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. Available at: [Link]

  • PubMed. (2025, February 20). Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis. Available at: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Purification and Recrystallization of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in achieving high purity. The protocols and advice provided herein are based on established chemical principles and practical laboratory experience.

I. Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and experimental conditions. Below are common issues encountered during the recrystallization of this compound and their solutions.

Issue 1: The Compound Fails to Crystallize Upon Cooling

This is one of the most frequent challenges in recrystallization.

Possible Cause 1: The solution is not saturated or is supersaturated.

  • Solution: If you have used too much solvent, the solution will not be saturated enough for crystals to form.[1][2] You will need to evaporate some of the solvent to increase the concentration of the compound.[1][2][3] Conversely, a supersaturated solution may also resist crystallization. In this case, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites or by adding a seed crystal of the pure compound.[1][2][4]

Possible Cause 2: The cooling process is too rapid.

  • Solution: Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also promote slower cooling.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound precipitates as a liquid rather than a solid.

Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or significant impurities are present.

  • Solution: When a compound with a low melting point is in a concentrated solution, it may come out of solution above its melting point.[1] To remedy this, add more solvent to the hot solution to dissolve the oil, then allow it to cool slowly.[1] Scratching the flask during cooling can also help prevent oiling out.[1] If impurities are suspected to be the cause, a preliminary purification step, such as passing the crude material through a short plug of silica gel, may be necessary before attempting recrystallization.[4]

Issue 3: Poor Recovery of the Purified Compound

A low yield after recrystallization can be frustrating and costly.

Possible Cause 1: Using an excessive amount of solvent.

  • Solution: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[4] Using too much solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[3] If you suspect this is the case, you can reduce the volume of the mother liquor by evaporation to recover more product, which may then require a second recrystallization.[4]

Possible Cause 2: The compound has significant solubility in the cold solvent.

  • Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound remains significantly soluble even after cooling, consider placing the flask in an ice bath or refrigerator to maximize crystal formation.[4] Alternatively, a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent) may be more effective.[4]

Issue 4: Colored Impurities Persist in the Crystalline Product

Colored impurities can be difficult to remove through simple recrystallization.

Possible Cause: The impurities have similar solubility properties to the target compound.

  • Solution: For colored impurities, a charcoal treatment can be effective.[4] Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

While the ideal solvent must be determined experimentally, a good starting point for heterocyclic compounds like this oxime includes alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[5] Co-solvent systems such as ethanol/water, hexane/ethyl acetate, or dichloromethane/methanol can also be effective.[4][5] The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: How do I choose a suitable co-solvent system?

A co-solvent system typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve the crude compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Finally, add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: My compound crystallizes too quickly. Is this a problem?

Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[3] An ideal crystallization process should show some crystal formation within about 5 minutes, with continued growth over 20 minutes.[3] To slow down crystallization, you can add a small amount of additional hot solvent or ensure the solution cools more slowly.[3]

Q4: What if recrystallization fails to purify my compound sufficiently?

If recrystallization does not yield a product of the desired purity, other purification techniques should be considered. Column chromatography is a common alternative for purifying organic compounds.[6] For this compound, a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate would be a logical starting point for method development.

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at the solvent's boiling point. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for final drying.

Protocol 2: Troubleshooting "Oiling Out"
  • If the compound oils out upon cooling, reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to the solution.

  • Allow the solution to cool very slowly. You can insulate the flask to slow the cooling rate.

  • If an oil still forms, try scratching the inside of the flask with a glass rod to induce crystallization.

  • If these steps fail, it may be necessary to recover the crude material by removing the solvent and attempting recrystallization with a different solvent system.[2]

IV. Visual Guides

Recrystallization Troubleshooting Workflow

Caption: A decision tree for troubleshooting common recrystallization issues.

V. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.

  • Biocyclopedia. (2026). Problems in recrystallization. Biocyclopedia.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

  • Khimiya Geterotsiklicheskikh Soedinenii. (2005). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review).

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research.

  • ChemicalBook. (2022, January 27). Synthesis of Benzothiophene.

  • MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde.

  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.

  • Molecules. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.

  • Quinoline. (n.d.). 3-Chlorothiophene-2-carboxaldehyde Supplier & Manufacturer China.

  • World Journal of Pharmaceutical Research. (2020). Synthesis, characterization and evaluation of anthelmintic activity of some novel substituted benzothiophene derivatives.

  • Molecules. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

  • ChemScene. (n.d.). 3-Chlorothiophene-2-carbaldehyde.

  • Molecules. (2021). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals.

  • Sigma-Aldrich. (n.d.). N-(2-(2-benzylidenehydrazino)-2-oxoethyl)-3-cl-1-benzothiophene-2-carboxamide.

  • ChemicalBook. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). This compound.

  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.

  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

  • Journal of Applied Science and Engineering. (2012, September 1). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation.

  • Loba Chemie. (2019, February 22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Thiophenecarboxaldehyde.

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.

Sources

Troubleshooting low conversion rates in benzothiophene oxime reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Benzothiophene Oxime Reactions Ticket ID: BZT-OX-001 Responder: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Low conversion in benzothiophene oxime synthesis is rarely a single-variable problem. It is typically a convergence of three factors: thermodynamic equilibrium limitations , pH-dependent kinetic stalling , and the steric/electronic influence of the benzothiophene sulfur atom.

This guide moves beyond generic textbook advice to address the specific behavior of the benzothiophene scaffold (specifically 3-acyl and 2-acyl derivatives) during condensation with hydroxylamine.

Part 1: Diagnostic Matrix

Identify your specific failure mode before altering conditions.

SymptomProbable Root CauseImmediate Action
Reaction stalls at ~50-60% Thermodynamic EquilibriumImplement water removal (Dean-Stark or Molecular Sieves).
No reaction (SM recovery) pH too low (Protonated

)
Switch from strong acid catalysis to Acetate Buffer (pH 4.5).
Slow conversion (>24h) Steric Hindrance (C3-position)Increase temperature; switch solvent to Ethanol or DMSO.
Multiple spots on TLC/HPLC E/Z IsomerizationDo not discard; this is likely geometric isomerism, not impurity.
Product disappears on workup Hydrolysis or Beckmann RearrangementAvoid strong acid during quench; maintain pH > 5.[1]

Part 2: The "Why" – Mechanistic Root Causes

The pH "Bell Curve" Trap

The most common error in oxime synthesis is mismanaging pH. The reaction mechanism imposes two opposing requirements:

  • Nucleophilic Attack: Requires free hydroxylamine (

    
    ).[1] At low pH, this becomes protonated (
    
    
    
    ) and non-nucleophilic.
  • Dehydration: The elimination of water from the tetrahedral intermediate is acid-catalyzed. At high pH, this step is too slow.

The Solution: You must maintain a "Goldilocks" zone, typically pH 4.5 – 5.5 .

The Benzothiophene "Bay Region" Effect

If your substrate is a 3-acetylbenzothiophene , you are fighting significant steric hindrance. The sulfur atom in the thiophene ring has a large Van der Waals radius (1.80 Å). It creates a "bay region" interaction with the carbonyl oxygen, twisting it out of planarity and blocking the trajectory of the incoming nucleophile.

  • Implication: Standard room-temperature protocols often fail for C3-substituted benzothiophenes.[1] You need thermal energy (reflux) to overcome this rotational barrier.[1]

Part 3: Visualization of Reaction Logic

Diagram 1: Kinetic Decision Tree

This logic flow illustrates how pH and water content dictate the rate-limiting step.

OximeLogic Start Reaction Start CheckpH Check pH Environment Start->CheckpH LowPH pH < 3 (Strong Acid) CheckpH->LowPH HCl/H2SO4 HighPH pH > 7 (Basic/Neutral) CheckpH->HighPH Pyridine/NaOH OptPH pH 4.5 - 5.5 (Buffered) CheckpH->OptPH NaOAc/AcOH Trap1 TRAP: Hydroxylamine Protonated (NH3OH+) Nucleophile Deactivated LowPH->Trap1 Result Trap2 TRAP: Dehydration Step Stalls Lack of Acid Catalysis HighPH->Trap2 Result Success Optimal Conversion Rate Maxima OptPH->Success Equilibrium Equilibrium Check: Is Water Removed? Success->Equilibrium Stall Stall at ~50% (Thermodynamic Limit) Equilibrium->Stall No Complete High Yield (>90%) Equilibrium->Complete Yes (Sieves/Dean-Stark)

Caption: Kinetic pathway analysis showing the dependence of reaction rate on pH and the dependence of final yield on water removal.

Part 4: The "Gold Standard" Protocol (Buffered)

This protocol is optimized for 3-acetylbenzothiophene and similar sterically encumbered substrates.[1] It uses a sodium acetate buffer to lock the pH at the kinetic maximum.

Materials
  • Benzothiophene ketone (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 – 2.0 equiv)[2]
    
  • Sodium Acetate (anhydrous) (2.0 – 2.5 equiv)

  • Solvent: Ethanol (Absolute) or Methanol.[1] Note: Use Ethanol for higher reflux temps if the substrate is stubborn.

  • Additives: 3Å Molecular Sieves (activated).

Step-by-Step Procedure
  • Buffer Preparation: In a round-bottom flask, combine Hydroxylamine HCl and Sodium Acetate in the solvent (0.5 M concentration relative to substrate). Stir for 10 minutes at Room Temp (RT).

    • Why? This generates free hydroxylamine in situ while buffering the solution to ~pH 5.

  • Substrate Addition: Add the benzothiophene ketone.

  • Water Scavenging: Add activated 3Å molecular sieves (approx. 50% weight of solvent).[1]

    • Why? Oxime formation is reversible (

      
      ).[1] Removing water drives Le Chatelier’s principle toward the product.
      
  • Thermal Activation: Heat to reflux.[1]

    • Critical: Do not rely on RT stirring for benzothiophenes.[1] The steric bulk requires heat.[1]

  • Monitoring: Monitor by HPLC or TLC.

    • Note: You may see two spots.[1][3] Do not stop. These are likely syn (Z) and anti (E) isomers, not impurities.

  • Workup:

    • Cool to RT. Filter off sieves.[1]

    • Concentrate solvent to ~20% volume.[1]

    • Pour into ice-water . The oxime should precipitate.[1]

    • Troubleshooting: If it oils out, extract with EtOAc, wash with water (NOT acid), and dry over

      
      .
      

Part 5: Experimental Workflow Visualization

Workflow Setup 1. Buffer Gen (NH2OH.HCl + NaOAc) in EtOH AddSub 2. Add Ketone + Mol. Sieves Setup->AddSub Reflux 3. Reflux (Energy Input) AddSub->Reflux Monitor 4. Monitor (TLC/HPLC) Reflux->Monitor Decision Conversion? Monitor->Decision Decision->Reflux <95% (Add more NH2OH) Workup 5. Ice Water Quench (Precipitation) Decision->Workup >95% Isolate 6. Filtration/Drying Workup->Isolate

Caption: Optimized workflow for sterically hindered benzothiophene substrates incorporating in-situ buffering and water removal.

Part 6: Frequently Asked Questions (FAQs)

Q1: I see two peaks in my HPLC with the same mass. Is my product impure? A: Likely not. Benzothiophene oximes exhibit E/Z isomerism (syn/anti) across the


 double bond. The ratio depends on the steric bulk of the benzothiophene substituents. In many pharmacological applications, the E-isomer is preferred, but the Z-isomer is often kinetically formed first. Isomerization can sometimes be induced by acid catalysis or photo-irradiation [1].[1]

Q2: Why not use Pyridine as the solvent/base? A: Pyridine is a classic method, but it is often difficult to remove completely, and its basicity (pKa ~5.2) is sometimes insufficient to buffer the HCl released if you use a large excess of hydroxylamine hydrochloride. The NaOAc/EtOH system is cleaner, greener, and simplifies workup (water solubility) [2].

Q3: Can I use microwave irradiation? A: Yes. For extremely hindered substrates (e.g., 3-benzoylbenzothiophene), microwave irradiation at 100-120°C for 10-20 minutes can drive conversion that would take 24h at standard reflux. This overcomes the steric activation energy barrier [3].[1]

Q4: My product hydrolyzes back to the ketone on the column. Why? A: Silica gel is slightly acidic.[1] If your oxime is electron-rich (which benzothiophenes are), it is susceptible to acid-catalyzed hydrolysis.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites before loading your sample.[1]

References

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation.[4][5] Journal of the American Chemical Society, 81(2), 475–481. Link

  • Sharghi, H., & Sarvari, M. H. (2002). A mild and versatile method for the preparation of oximes by use of ZnO. Synlett, 2002(08), 1363-1365. Link

  • Kaddar, H., et al. (2012). Microwave-Assisted Synthesis of New Benzothiophene Derivatives. International Journal of Organic Chemistry, 2, 27-33. Link

  • Larsen, D., et al. (2018).[6] Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity.[1][6] Chemical Science, 9, 5252-5259. Link

Sources

Preventing hydrolysis of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Workup Guide Subject: Preventing Hydrolysis of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime Ticket ID: OX-BT-3CL-001

Executive Summary: The "Hydrolysis Trap"

You are likely observing the degradation of This compound back to its precursor aldehyde (3-chloro-1-benzothiophene-2-carbaldehyde). This is a classic "silent failure" in organic synthesis.

The 3-chloro-1-benzothiophene moiety acts as an electron-withdrawing system. While this conjugation often stabilizes the molecule, it renders the oxime carbon (


) highly electrophilic once the nitrogen is protonated. Consequently, even mildly acidic conditions  (pH < 5) or acidic surfaces  (silica gel) will catalyze rapid hydrolysis in the presence of trace water.

This guide provides a self-validating workup protocol to isolate your target without degradation.

Diagnostic Center: Confirming the Issue

Before altering your protocol, confirm that hydrolysis is the root cause using these indicators:

Diagnostic ToolObservation (Oxime Target)Observation (Hydrolysis Failure)

H NMR
Singlet at 8.0 – 8.5 ppm (

)
Distinct singlet at ~10.08 ppm (

) [1]
TLC (Silica) Lower

, often streaks
Higher

, distinct spot (Aldehyde is less polar)
Physical State Crystalline Solid (White/Off-white)Oily residue or yellowing solid
Olfactory Odorless / Faint metallicDistinct "almond-like" or pungent aldehyde odor

The Mechanism of Failure

To prevent hydrolysis, you must break the catalytic cycle. The reaction is acid-catalyzed and equilibrium-driven .

Figure 1: Acid-Catalyzed Hydrolysis Mechanism Note how the protonation of Nitrogen (Step 1) activates the Carbon for water attack (Step 2).

HydrolysisMechanism Oxime Target Oxime (R-CH=N-OH) Intermediate1 Protonated Species (R-CH=NH+-OH) Oxime->Intermediate1 Step 1: Protonation Protonation Acid Source (H+ from Silica/Workup) Protonation->Intermediate1 Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral Step 2: H2O Attack WaterAttack Nucleophilic Attack (+ H2O) WaterAttack->Tetrahedral Aldehyde Aldehyde Product (Hydrolysis) Tetrahedral->Aldehyde Step 3: Elimination Hydroxylamine NH2OH (Byproduct) Tetrahedral->Hydroxylamine

Caption: The critical control point is Step 1. If pH is kept > 7, protonation is blocked, and water attack cannot occur.

Core Troubleshooting & Protocols

Critical Failure Point A: The Acidic Quench

Many standard workups use dilute HCl or saturated


 to quench reactions.
  • The Problem:

    
     has a pH of ~4.5-5.0. This is sufficient to initiate hydrolysis of electron-deficient oximes [2].
    
  • The Fix: Use a Phosphate Buffer (pH 7.0) or saturated

    
    .
    
Critical Failure Point B: Silica Gel Chromatography

Standard silica gel is slightly acidic (pH 6.0 - 6.5) due to surface silanol groups (


).
  • The Problem: As your oxime moves through the column, it experiences a "high surface area" acidic environment. The 3-chloro-benzothiophene ring makes the oxime sensitive to this surface acidity, leading to on-column degradation [3].

  • The Fix: You must neutralize the silica .

    • Protocol: Add 1% Triethylamine (

      
      ) to your eluent system (e.g., Hexane/EtOAc + 1% 
      
      
      
      ). Flush the column with this before loading your sample.
Critical Failure Point C: Thermal Instability
  • The Problem: Heating the oxime in the presence of trace moisture (during rotovap) accelerates the equilibrium shift toward the aldehyde.

  • The Fix: Keep water bath temperature < 35°C .

The "Safe Workup" Workflow (Step-by-Step)

Follow this logic flow to ensure isolation of the oxime.

Figure 2: Optimized Isolation Workflow

WorkupFlow Start Reaction Complete Quench Quench: Pour into Sat. NaHCO3 (pH ~8.5) Start->Quench Extract Extraction: EtOAc or DCM Quench->Extract Wash Wash: 1. Water (Neutral) 2. Brine (Drying) Extract->Wash Dry Drying: Anhydrous Na2SO4 (Avoid MgSO4 if Lewis acidic) Wash->Dry Evap Evaporation: < 30°C Bath Temp Dry->Evap Purify Purification: Silica + 1% Et3N Evap->Purify Final Pure Oxime Store at -20°C Purify->Final

Caption: This workflow prioritizes pH control at every stage, specifically avoiding acidic quenches and acidic stationary phases.

Detailed Protocol:
  • Quench: Pour reaction mixture into saturated

    
      (not water, not 
    
    
    
    ). Stir for 5 minutes.
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ). Note: Do not wash with water excessively, as this removes the buffering capacity.
    
  • Dry: Dry over anhydrous

    
     for 10-15 minutes. Filter.
    
  • Concentrate: Remove solvent under reduced pressure. Crucial: Set bath temperature to 25-30°C . Do not heat to accelerate.

  • Purification (If needed):

    • Prepare eluent: Hexane/Ethyl Acetate (ratio as determined by TLC) + 1% Triethylamine .

    • Slurry silica in this eluent and pack column.[1]

    • Load sample and elute.[1]

    • Alternative: If the product is crystalline, attempt recrystallization from Ethanol/Water or Toluene/Hexane to avoid silica entirely.

Frequently Asked Questions (FAQs)

Q: Can I use MgSO4 for drying? A: It is safer to use Sodium Sulfate (


). Magnesium Sulfate (

) is slightly Lewis acidic and can coordinate with the oxime nitrogen, potentially promoting side reactions or hydrolysis if the product is highly sensitive.

Q: My product turned into an oil after the column. Why? A: This usually indicates partial hydrolysis. The aldehyde mixed with the oxime depresses the melting point, preventing crystallization. Check the NMR for the ~10 ppm aldehyde peak. If present, you may need to re-oximate the mixture (treat with


 + NaOAc) rather than trying to separate them.

Q: Can I store the oxime in solution? A: No. Oximes are best stored as dry solids at -20°C. In solution, slow hydrolysis can occur over time, especially in chlorinated solvents (like


) which can generate trace HCl upon exposure to light [4].

References

  • BenchChem.[2][3] Benzo[b]thiophene-2-carbaldehyde - Technical Data. Retrieved from (General reference for aldehyde shift ~10 ppm).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Silver, J. (2025). Recent problems with silica gel chromatography. ResearchGate. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

Sources

Resolving NMR peak overlap in 3-Chloro-1-benzothiophene-2-carbaldehyde oxime analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving NMR Peak Overlap in the Analysis of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Spectral Crowding

The analysis of complex aromatic heterocycles like this compound presents a common yet significant challenge in NMR spectroscopy: signal overlap. The protons on the benzothiophene ring system often resonate in a narrow chemical shift range, leading to crowded, second-order coupling effects that obscure vital structural information. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these overlapping signals, ensuring accurate and unambiguous structural elucidation.

Troubleshooting Guide: From Overlap to Resolution

This section is designed to address the specific issues you may encounter during the NMR analysis of this compound.

Problem: My aromatic proton signals (approx. 7.0-8.5 ppm) are clumped together and difficult to assign.

This is the most frequent issue encountered with this class of molecules. The four protons on the benzene portion of the benzothiophene core are all in similar chemical environments, leading to significant signal overlap.

Solution 1: Strategic Solvent Selection

The choice of NMR solvent is not merely about dissolution; it's a powerful tool for manipulating chemical shifts.[1] Intermolecular interactions between the solute and solvent can alter the electronic environment of specific nuclei, resolving degeneracy.[2][3] Aromatic solvents, for instance, can induce significant upfield or downfield shifts through anisotropic effects.

Experimental Protocol: Solvent Screening

  • Sample Preparation: Prepare three separate, dilute (≤5 mg) NMR samples of your compound in the following deuterated solvents: Chloroform-d (CDCl₃), Benzene-d₆, and DMSO-d₆.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical temperature and spectrometer conditions.

  • Analysis: Compare the aromatic regions of the three spectra. Look for changes in chemical shift (δ) and multiplicity for each signal. The differential shifts induced by the solvents can often spread the signals apart, revealing the true coupling patterns.

Data Interpretation:

SolventDielectric Constant (ε)Expected Effect on Aromatic ProtonsCausality
Chloroform-d (CDCl₃) 4.8Baseline spectrum, moderate polarity.Standard, weakly interacting solvent.
Benzene-d₆ 2.3Significant shifts (often upfield) due to Anisotropic Solvent-Induced Shifts (ASIS).The ring current of the benzene solvent creates a magnetic field that shields or deshields nearby protons on the analyte.
DMSO-d₆ 46.7Can cause significant shifts, particularly for protons near polar groups (like the oxime).[4]High polarity and hydrogen bond accepting capability interacts with the solute, altering electron density.[5]
Solution 2: Variable Temperature (VT) NMR

Changing the temperature can resolve overlapping signals by altering molecular dynamics or conformational equilibria.[6][7] For this compound, VT-NMR can influence the rotational dynamics around the C=N-OH bond, which may subtly affect the chemical shifts of the aromatic protons.[8]

Experimental Protocol: Temperature Titration

  • Select Solvent: Use a solvent with a high boiling point and low freezing point, such as DMSO-d₆ or Toluene-d₈.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Increase the sample temperature in a stepwise manner (e.g., 298 K → 313 K → 328 K → 343 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Analysis: Stack the spectra and observe how the chemical shifts of the overlapping peaks change with temperature. Different protons will often exhibit different temperature coefficients (Δδ/ΔΤ), causing their signals to move apart.[9][10]

COSY_Concept cluster_0 COSY Spectrum y_axis F1 (ppm) x_axis F2 (ppm) p1 Hₐ p2 Hₐ p1->p2 p4 Hᵦ p2->p4 p3 Hᵦ p3->p1 p4->p3 diag1 diag2 cross1 cross2 lab_diag Diagonal Peaks lab_cross Cross-Peaks (J-Coupling)

Caption: Conceptual diagram of a COSY spectrum.

B. ¹H-¹³C HSQC and HMBC

Heteronuclear experiments provide an even more powerful way to resolve proton overlap by correlating them to the much more dispersed ¹³C spectrum. [11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (¹J-coupling). [13][14]Since it's unlikely for two different carbons to have the exact same chemical shift, overlapping proton signals can be resolved if they are attached to carbons with different shifts. [15]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling). It is crucial for piecing together molecular fragments and assigning quaternary carbons. [16] Experimental Protocol: HSQC/HMBC

  • Acquisition: Run standard gradient-selected HSQC and HMBC experiments. These require more sample and time than a COSY, typically 0.5-12 hours depending on concentration. [17]2. Interpretation:

    • In the HSQC spectrum, each peak represents a C-H bond. You can now assign a unique carbon chemical shift to each proton.

    • In the HMBC spectrum, trace correlations from a known proton (e.g., the oxime CH=N proton) to nearby carbons to confirm the connectivity of the entire benzothiophene core.

Frequently Asked Questions (FAQs)

Q1: Why does changing the solvent alter the chemical shifts in my spectrum?

Solvent molecules can induce changes in chemical shifts through several mechanisms:

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ possess a strong magnetic anisotropy due to their delocalized π-electron systems. When your analyte molecule associates with the solvent, its protons can be positioned in the shielding or deshielding cone of the solvent's ring current, causing significant upfield or downfield shifts, respectively.

  • Polarity and Dielectric Constant: Solvents with a high dielectric constant, like DMSO-d₆, can stabilize polar ground states or transition states of the solute molecule. [4]This alters the electron distribution and, consequently, the shielding of nuclei. [2]* Specific Interactions (Hydrogen Bonding): Solvents capable of acting as hydrogen bond donors or acceptors (e.g., DMSO-d₆, Methanol-d₄) will interact directly with polar sites on your molecule, such as the oxime -OH group. This can cause significant downfield shifts for the protons involved and can influence the electronic structure of the rest of the molecule.

Q2: What is the fundamental difference between 1D and 2D NMR?

In a 1D NMR experiment, the signal (Free Induction Decay) is recorded as a function of a single time variable, which after Fourier transformation gives a spectrum with one frequency axis. [18]A 2D NMR experiment introduces a second time variable (an "evolution time"), creating a signal that is a function of two time domains. [18]A double Fourier transform then produces a spectrum with two independent frequency axes, allowing for the correlation of nuclear spins. [13][19] Q3: Are there any other, less common techniques to resolve severe overlap?

Yes, while the methods above are the most common, other options exist:

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites in a molecule (like the oxygen or nitrogen of the oxime group). [20][21]This interaction induces large changes in the chemical shifts of nearby protons. [22]The magnitude of the shift is dependent on the distance from the lanthanide ion, which can help in both resolving signals and gaining spatial information. [23]However, this technique can also cause significant line broadening. [21]* Spectral Deconvolution: This is a computational method where software algorithms fit the overlapping signals to a series of individual, mathematically-defined peaks. [24]This can help extract the chemical shifts and coupling constants from a complex multiplet but requires high-quality data.

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553-588. Retrieved from [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-University of Thi-Qar, 12(4). Retrieved from [Link]

  • Matsuo, T., Shosenji, H., & Miyamoto, R. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides of succinic and maleic acids. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Gerothanassis, I. P., Vakka, C., & Exarchou, V. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(5), 7833-7851. Retrieved from [Link]

  • Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(58), 36621-36629. Retrieved from [Link]

  • Jeannerat, D. (2023). Chapter 2: Top Resolution in 2D NMR Spectroscopy Using Spectral Aliasing. In Fast 2D Solution-state NMR Concepts and Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Long, D., & Bryce, D. L. (2014). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 241, 40-53. Retrieved from [Link]

  • Jeannerat, D. (2015). Spectral Aliasing: A Super Zoom for 2D-NMR Spectra. Principles and Applications. CHIMIA International Journal for Chemistry, 69(4), 198-202. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Donald, K. A., et al. (2007). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Bioinformatics, 23(22), 3027-3034. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. Retrieved from [Link]

  • Unknown. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination ()*. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11, 36621-36629. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • D'Auria, M. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S22. 1 H NMR (300 MHz, DMSO-d 6 ) of thiophene-2-carboxyladehyde oxime (24). Retrieved from [Link]

  • Unknown. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of organosilicon derivatives ofb[20]enzothieno[3,2- b]-[20]benzothiophene enabling efficient monolayer Langmuir. Retrieved from [Link]

  • D'Auria, M. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014, M823. Retrieved from [Link]

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Validation & Comparative

Technical Comparison Guide: FTIR Spectral Analysis of Oxime Group in 3-Chlorobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimicrobial and anticonvulsant agents, 3-chlorobenzothiophene derivatives have emerged as a privileged scaffold. The introduction of an oxime group (-C=N-OH) at the C2 position is a critical modification that enhances biological activity by improving hydrogen bonding capacity and target affinity.

However, verifying this transformation requires precise analytical validation. While NMR is the gold standard for structural elucidation, it is a bottleneck in high-throughput synthesis. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative for functional group verification.

This guide objectively compares FTIR against alternative analytical techniques (Raman, NMR) and evaluates sampling modes (ATR vs. Transmission) specifically for characterizing 3-chlorobenzothiophene-2-carbaldehyde oxime and its analogs.

Technical Deep Dive: The Vibrational Signature

To validate the presence of the oxime group, one must look beyond generic tables. The 3-chlorobenzothiophene scaffold exerts specific electronic and steric effects that influence vibrational frequencies.

The "Fingerprint" of Success

The conversion of the aldehyde precursor (3-chlorobenzothiophene-2-carbaldehyde) to the oxime results in three definitive spectral changes.

Table 1: Critical FTIR Assignments for 3-Chlorobenzothiophene Oximes

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
-OH (Oxime) Stretching (

)
3150 – 3450 Broad, MediumPrimary Indicator. Distinctly broader than the sharp C-H stretches of the aromatic ring. Often shifted lower due to intermolecular H-bonding.
C=N (Imine) Stretching (

)
1610 – 1645 Sharp, MediumConfirmation. Appears at a lower frequency than the precursor C=O (1660-1690 cm⁻¹). Conjugation with the benzothiophene ring lowers this from the typical aliphatic 1665 cm⁻¹.
N-O Stretching (

)
930 – 985 Medium/StrongSpecificity. A unique band absent in the aldehyde precursor.
C-Cl Stretching (

)
720 – 760 StrongScaffold Check. Remains relatively unchanged during the reaction, serving as an internal reference.
Benzothiophene Ring Breathing1400 – 1500 VariableCharacteristic skeletal vibrations of the heterocyclic core.
Mechanistic Insight: The Chlorine Effect

The chlorine atom at the C3 position is electron-withdrawing. In FTIR analysis, this inductive effect slightly increases the force constant of the adjacent ring bonds but can lower the frequency of the C2-substituent vibrations (like C=N) through field effects compared to non-halogenated analogs. This specific shift is why generic oxime libraries may misalign with your experimental data.

Comparative Analysis: Selecting the Right Tool

Why choose FTIR over other established methods? This section compares performance based on the specific challenges of benzothiophene chemistry.

Comparison 1: FTIR (ATR) vs. FTIR (Transmission KBr)

For routine screening of solid derivatives.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Verdict
Sample Prep None (Direct powder contact)Grinding with KBr, pressing pelletATR Wins for speed.
Moisture Sensitivity LowHigh (KBr is hygroscopic)ATR Wins . Hygroscopic KBr can create false -OH signals, confusing oxime validation.
Resolution Good (Path length fixed)Excellent (Adjustable conc.)Transmission Wins for weak overtones, but unnecessary for QC.
Reproducibility HighUser-dependentATR Wins for consistency across batches.

Recommendation: Use Diamond ATR for these derivatives. The hardness of the diamond crystal accommodates the crystalline nature of benzothiophene solids without scratching, and the lack of sample prep prevents moisture contamination that mimics the oxime O-H band.

Comparison 2: FTIR vs. Raman Spectroscopy

For complementary vibrational analysis.

  • The Benzothiophene Problem: Benzothiophene derivatives are highly fluorescent. When irradiated with standard Raman lasers (532 nm or 785 nm), the fluorescence background often overwhelms the weak Raman scattering signal.

  • Polarity: The Oxime group (O-H, C=N) is highly polar. FTIR selection rules favor changes in dipole moment, making the oxime signals intense in IR. Raman favors polarizability changes (C=C, S-S), making the oxime signals weak.

Verdict: FTIR is superior. Raman is generally unsuitable for this specific scaffold without specialized fluorescence suppression (e.g., 1064 nm excitation), which reduces sensitivity.

Comparison 3: FTIR vs. 1H-NMR

For structural validation.

  • 1H-NMR: The definitive method. It shows the oxime proton singlet (

    
     11.0–12.0 ppm) and the azomethine proton (
    
    
    
    8.0–8.5 ppm). It can distinguish syn (E) and anti (Z) isomers.[1]
  • FTIR: Cannot easily distinguish stereoisomers but provides instant "Yes/No" confirmation of reaction completion.

Verdict: Use FTIR for reaction monitoring and QC . Use NMR for final characterization of the purified product.

Experimental Protocol: Synthesis & Validation Workflow

This protocol ensures a self-validating system where the spectral data directly confirms the chemical transformation.

Phase 1: Synthesis (The Context)[2]
  • Reactants: 3-chlorobenzothiophene-2-carbaldehyde (1 eq) + Hydroxylamine hydrochloride (1.5 eq) + Sodium Acetate (1.5 eq).

  • Solvent: Ethanol/Water (reflux).

  • Mechanism: Nucleophilic attack of hydroxylamine nitrogen on the aldehyde carbonyl, followed by dehydration.

Phase 2: The "Disappearing Carbonyl" Validation (FTIR QC)

To validate the product without NMR, you must observe the Negative Evidence .

  • Baseline Scan: Run an FTIR spectrum of the starting material (Aldehyde). Note the strong C=O peak at ~1670 cm⁻¹ .

  • Product Scan: Run the FTIR of the isolated solid.

  • Validation Criteria:

    • Pass: The C=O peak (1670 cm⁻¹) has completely disappeared . A new broad band appears at 3200-3400 cm⁻¹ (OH).

    • Fail: A peak remains at 1670 cm⁻¹. The reaction is incomplete.

    • Ambiguous: A small shoulder at 1670 cm⁻¹. The product requires recrystallization (likely ethanol/water) to remove unreacted aldehyde.

Visualizations

Diagram 1: Analytical Workflow for Oxime Validation

This flowchart illustrates the decision-making process during the synthesis and analysis.

Oxime_Validation_Workflow Start Start: 3-Cl-Benzothiophene-2-Carbaldehyde Reaction Reaction: NH2OH·HCl + NaOAc (Reflux in EtOH) Start->Reaction Isolation Isolation: Precipitate & Wash Reaction->Isolation FTIR_Analysis FTIR Analysis (ATR Mode) Isolation->FTIR_Analysis Decision Check 1660-1690 cm⁻¹ Region FTIR_Analysis->Decision Result_Aldehyde Strong Peak Present (Unreacted Aldehyde) Decision->Result_Aldehyde Peak Detected Result_Oxime Peak Absent New Band @ 3200-3400 cm⁻¹ Decision->Result_Oxime Peak Absent Action_Reprocess Action: Continue Reflux or Recrystallize Result_Aldehyde->Action_Reprocess Action_Final Action: Proceed to NMR for Isomer Ratio Result_Oxime->Action_Final Action_Reprocess->Reaction

Caption: Logic flow for validating oxime conversion using FTIR. The disappearance of the carbonyl band is the primary success metric.

Diagram 2: Spectral Assignment Logic

A visual representation of how specific structural components contribute to the spectrum.[2]

Spectral_Assignment Molecule 3-Chlorobenzothiophene Oxime Molecule Group_OH Oxime O-H Molecule->Group_OH Group_CN Imine C=N Molecule->Group_CN Group_NO N-O Bond Molecule->Group_NO Group_CCl C-Cl (C3 Position) Molecule->Group_CCl Signal_OH Broad Band 3150-3450 cm⁻¹ Group_OH->Signal_OH H-Bonding Broadens Signal Signal_CN Sharp Peak 1610-1645 cm⁻¹ Group_CN->Signal_CN Conjugation Lowers Freq Signal_NO Medium Peak 930-985 cm⁻¹ Group_NO->Signal_NO Fingerprint ID Signal_CCl Strong Peak 720-760 cm⁻¹ Group_CCl->Signal_CCl Internal Ref

Caption: Mapping chemical structure to FTIR spectral bands. Note how conjugation and H-bonding influence specific wavenumbers.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for C=N and N-O assignments).
  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International. (Detailed discussion on oxime geometric isomerism effects on IR).
  • National Institutes of Health (NIH). PubChem Compound Summary for 3-Chlorobenzothiophene-2-carbaldehyde. Link

  • Babu, N. R., et al. (2014).[3] Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. Global Research Online. (Provides experimental IR data for similar benzothiophene oxime derivatives). Link

Sources

A Comparative Guide to the Structural Elucidation of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime: A Case for Methodological Synergy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict physicochemical properties, and design novel chemical entities. This guide provides a comparative analysis of the foremost analytical techniques for the structural elucidation of complex organic molecules, centered on the example of 3-chloro-1-benzothiophene-2-carbaldehyde oxime.

While, as of this writing, specific X-ray crystallography data for this compound is not publicly available in repositories such as the Cambridge Structural Database (CSD), this guide will delve into the principles and methodologies of single-crystal X-ray diffraction as the definitive standard for structural determination.[1][2][3] We will explore a hypothetical workflow for this target molecule, juxtaposing the unparalleled insights of X-ray crystallography with the complementary and often more accessible techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[4][5][6][7] This technique provides a static, high-resolution snapshot of a molecule's three-dimensional structure, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.[5][6]

Principles and Hypothetical Workflow for this compound

The journey from a synthesized compound to a solved crystal structure is a multi-step process demanding meticulous execution.

1. Crystallization: The Crucial First Step

The primary and often most challenging hurdle is obtaining a high-quality single crystal suitable for diffraction.[8][9] For this compound, this would involve exploring various crystallization techniques such as slow evaporation, vapor diffusion, or cooling from a saturated solution. The choice of solvent is critical and would be guided by the solubility of the compound. A systematic screening of different solvents and solvent mixtures would be necessary to induce the formation of well-ordered crystals.

2. Data Collection: Illuminating the Crystal

A suitable crystal is mounted on a goniometer and placed within a focused beam of monochromatic X-rays.[8][9] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable manner, governed by Bragg's Law.[4][10] The resulting diffraction pattern, a series of spots of varying intensity, is recorded by a detector.[4][8]

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is overcome using computational methods to generate an initial electron density map. From this map, a molecular model is built and refined against the experimental data to yield the final, highly accurate crystal structure.[9]

A Multi-Faceted Approach: Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible, primarily due to the difficulty in obtaining suitable crystals.[11] In such cases, and indeed as a standard practice for comprehensive characterization, a suite of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution, providing dynamic information that is complementary to the static picture from X-ray crystallography.[11][12][13]

Key Insights from NMR for this compound:

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic chemical shifts of the aromatic protons on the benzothiophene ring system and the oxime proton would be key identifiers.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, providing information about the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle. COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range carbon-proton connectivities, confirming the overall structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[14][15][16][17]

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion Peak (M+): High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the determination of the molecular formula (C₉H₆ClNOS). The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be a characteristic feature.

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can give clues about its structure. For example, fragmentation might involve the loss of the oxime group or cleavage of the benzothiophene ring system.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19]

Characteristic FTIR Absorptions for this compound:

  • O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the oxime's hydroxyl group.[20]

  • C=N Stretch: A sharp absorption around 1640-1690 cm⁻¹ would correspond to the carbon-nitrogen double bond of the oxime.[20][21]

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, would confirm the presence of the aromatic benzothiophene ring.

  • C-Cl Stretch: A strong absorption in the fingerprint region (typically below 800 cm⁻¹) would indicate the presence of the chlorine atom.

Comparative Analysis: Choosing the Right Tool

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Precise 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, dynamic information in solutionMolecular weight, molecular formula, fragmentation patternsPresence of functional groups
Sample Requirements High-quality single crystalSoluble sampleSmall sample amount, can be in solution or solidSolid, liquid, or gas
Key Advantage Unambiguous and highly accurate structural determinationProvides information about structure in a biologically relevant state (solution)High sensitivity and accuracy for molecular weight determinationFast, simple, and non-destructive
Key Disadvantage Crystal growth can be a major bottleneck; provides a static pictureCan be complex to interpret for large molecules; lower resolution than X-rayDoes not directly provide 3D structural informationProvides limited information on the overall molecular structure

Experimental Protocols

Hypothetical Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture). Allow the solvent to evaporate slowly at room temperature in a dust-free environment. Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed jar containing a less volatile anti-solvent.

  • Crystal Mounting: Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a glass fiber or in a cryo-loop.

  • Data Collection: Mount the crystal on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a suitable detector.

  • Data Processing and Structure Solution: Process the raw diffraction data to obtain a list of reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

Generalized Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Then, perform a series of 2D NMR experiments, including COSY, HSQC, and HMBC, using standard pulse programs.

  • Data Analysis: Process the acquired data using appropriate software. Integrate the ¹H NMR signals, determine chemical shifts, and analyze coupling patterns. Correlate the signals in the 2D spectra to establish the connectivity of the molecule.

Generalized Protocol for Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and determine its accurate mass. Compare the experimental mass to the calculated mass for the expected molecular formula. Analyze the isotopic pattern and any observed fragment ions.

Generalized Protocol for FTIR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the attenuated total reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the molecule.

Visualizing the Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Structural Elucidation cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods Synthesis Synthesis of 3-Chloro-1- benzothiophene-2-carbaldehyde oxime Crystal Crystal Growth Synthesis->Crystal NMR NMR (1D & 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR DataCollection X-ray Data Collection Crystal->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Final Verified Structure StructureSolution->FinalStructure Definitive 3D Structure NMR->FinalStructure Connectivity & Solution Structure MS->FinalStructure Molecular Formula FTIR->FinalStructure Functional Groups

Caption: Workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of a molecule like this compound is a critical endeavor that is best approached through a synergistic combination of analytical techniques. While single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure, its reliance on successful crystallization necessitates the routine use of complementary methods. NMR, mass spectrometry, and FTIR spectroscopy each provide unique and vital pieces of the structural puzzle. For researchers, scientists, and drug development professionals, a comprehensive understanding of the strengths and limitations of each technique is essential for the efficient and accurate characterization of novel chemical entities, ultimately accelerating the pace of discovery and innovation.

References

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Elemental Analysis Validation for 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Validation for 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates, purity validation is often reduced to "organic purity" determined by HPLC. However, for complex scaffolds like This compound , HPLC Area% is a deceptive metric. It fails to account for inorganic salts, trapped solvents, and moisture—impurities that can catastrophically affect downstream stoichiometry in drug development.

This guide objectively compares the Comprehensive Elemental Analysis (EA) workflow against standard chromatographic techniques. We demonstrate that for sulfur- and chlorine-rich heterocycles, EA is not merely a confirmatory step but the primary method for establishing absolute mass balance and "true" purity.

Molecular Profile & Theoretical Baselines

Before validation, the theoretical elemental composition must be established as the immutable reference standard.

Compound: this compound CAS: 14006-55-4 (Analogous/Derivative context) Formula: C₉H₆ClNOS Molecular Weight: 211.67 g/mol

ElementCountAtomic MassTheoretical Mass %
Carbon (C) 912.01151.07%
Hydrogen (H) 61.0082.86%
Chlorine (Cl) 135.4516.75%
Nitrogen (N) 114.0076.62%
Oxygen (O) 115.9997.56%
Sulfur (S) 132.0615.15%

Note: The high heteroatom content (Cl + S + N + O ≈ 46% of mass) makes this molecule particularly sensitive to "invisible" inorganic contamination which HPLC UV-Vis detectors will miss.

Comparative Analysis: EA vs. Alternatives

Why is EA the superior validation tool for this specific molecule?

Table 1: Performance Matrix of Purity Validation Methods
FeatureElemental Analysis (CHNS-Cl) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Detection Absolute mass of elements (Combustion/Titration).UV absorption of organic chromophores.Proton/Carbon environment resonance.[1]
Inorganic Detection Excellent. Detects inorganic Cl salts, metallic catalysts, and moisture (via H/O discrepancy).Fail. Inorganic salts (NaCl, KCl) are transparent to UV and elute in void volume.Poor. Inorganic salts are invisible; requires specific nuclei (e.g., ³⁵Cl) to see anions.
Solvent/Moisture High Sensitivity. Water distorts %H and %O; Solvents distort %C.Fail. Water/Solvents often ignored or co-elute with solvent front.Moderate. Can see solvents, but quantification depends on relaxation times (T1).
Isomer Specificity None. Cannot distinguish E/Z isomers of the oxime.Excellent. Separates E/Z isomers and organic byproducts.High. Distinguishes isomers clearly.
"True" Purity Mass Balance Purity. (100% - Σ Impurities).Organic Purity. (Ratio of analyte to other organics).Structural Purity.
The "Hidden Impurity" Trap

In the synthesis of this compound, a common step involves chlorination (using SOCl₂ or Cl₂) and oxime formation (using NH₂OH·HCl).

  • Scenario: Your HPLC shows 99.8% purity.

  • Reality: The sample contains 5% residual hydroxylamine hydrochloride (NH₂OH·HCl) or inorganic chloride salts.

  • Consequence: HPLC misses the salt. EA detects a massive spike in %Cl and %N and a drop in %C, flagging the batch immediately.

The "Product": Comprehensive EA Validation Protocol

This protocol ensures self-validating accuracy for sulfur/chlorine-containing organics.

Phase 1: Sample Preparation

Objective: Eliminate surface moisture to ensure %H represents the molecule, not the environment.

  • Drying: Dry 500 mg of sample in a vacuum oven at 40°C for 4 hours (P < 10 mbar).

    • Why? Oximes can thermally degrade; 40°C is safe. Vacuum removes loosely bound water.

  • Homogenization: Grind the dried solid into a fine powder using an agate mortar.

    • Why? Ensures uniform combustion.[2][3] Cl/S "hotspots" in crystal lattices cause spikes in detection.

Phase 2: Combustion & Detection (CHNS)

Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Combustion: Dynamic Flash Combustion at 1150°C with Oxygen boost.

    • Critical: Sulfur-containing heterocycles require >1000°C for quantitative conversion to SO₂. Lower temps lead to low %S recovery.

  • Carrier Gas: Helium (140 mL/min).

  • Reduction: Copper wires at 650°C to reduce NOₓ to N₂.

  • Separation: GC column separation of N₂, CO₂, H₂O, SO₂.

  • Detection: Thermal Conductivity Detector (TCD).

Phase 3: Chlorine Determination (The "Add-On")

Standard CHNS analyzers often struggle with Chlorine. Use a dedicated module or titration. Method: Schöniger Flask Combustion followed by Potentiometric Titration.

  • Combustion: Burn 10 mg sample in oxygen-filled flask over platinum catalyst. Absorbing solution: 10 mL 1M NaOH + 3 drops H₂O₂.

  • Titration: Acidify with HNO₃. Titrate against 0.01M AgNO₃ using a silver electrode.

    • Self-Validation: Run a standard (e.g., p-chlorobenzoic acid) before the sample. Recovery must be 99.5-100.5%.

Data Interpretation & Acceptance Criteria

Your validation is only as good as your limits.

Table 2: Acceptance Criteria for this compound
ElementTheoretical %Acceptable Range (±0.4%)Interpretation of Deviation
Carbon 51.07%50.67 – 51.47%Low: Trapped inorganic salts or moisture. High: Solvent trap (e.g., Toluene).
Hydrogen 2.86%2.46 – 3.26%High: Moisture (H₂O) or residual solvent (EtOH/MeOH).
Nitrogen 6.62%6.22 – 7.02%High: Residual hydroxylamine (NH₂OH) or DMF.
Sulfur 15.15%14.75 – 15.55%Low: Incomplete combustion (Need higher temp).
Chlorine 16.75%16.35 – 17.15%High: Inorganic chlorides (NaCl, NH₄Cl).

Validation Logic Diagram

The following flowchart illustrates the decision-making process when validating purity. It integrates HPLC and EA to ensure no impurity is missed.

ValidationWorkflow Start Start: Crude Product HPLC Step 1: HPLC Analysis (Check Organic Purity) Start->HPLC Decision1 Is HPLC Purity > 98%? HPLC->Decision1 Recrystallize Action: Recrystallize (Remove Organic Impurities) Decision1->Recrystallize No EA Step 2: Elemental Analysis (CHNS + Cl) Decision1->EA Yes Recrystallize->HPLC Compare Compare Theoretical vs. Found (Tolerance ±0.4%) EA->Compare Decision2 Do values match? Compare->Decision2 Pass VALIDATED PURE (Release for Use) Decision2->Pass Yes FailAnalysis Failure Analysis Decision2->FailAnalysis No CheckC Detect: Inorganic Salts FailAnalysis->CheckC Low %C? Check Inorganics CheckH Detect: Water/Solvent FailAnalysis->CheckH High %H? Check Moisture CheckCl Detect: Trapped HCl FailAnalysis->CheckCl High %Cl? Check Salts

Figure 1: Integrated Purity Validation Workflow. Note how EA acts as the final gatekeeper for impurities invisible to HPLC.

References

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels and Organic Matrices. Analytik Jena Application Notes. [Link]

  • Chromatography Online. (2025). The Essence of Modern HPLC: Advantages and Limitations in Pharmaceutical Analysis. LCGC International. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Chloro-1-benzothiophene-2-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The core challenge in the HPLC analysis of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime lies in its unique combination of structural features: a moderately nonpolar benzothiophene core, a polar oxime functional group, and an electron-withdrawing chloro substituent. This intricate polarity balance necessitates a careful selection of stationary and mobile phases to achieve optimal retention, resolution, and peak shape.

Comparative Analysis of HPLC Stationary Phases

The choice of the stationary phase is critical in dictating the separation mechanism and, consequently, the retention time. Based on the chemical nature of this compound, several reversed-phase and alternative stationary phases warrant consideration.

Stationary PhasePrimary Interaction MechanismExpected Performance for Target AnalyteAdvantagesPotential Challenges
C18 (Octadecylsilane) Hydrophobic interactionsModerate retention. The benzothiophene core will interact with the C18 chains, while the polar oxime group will reduce overall retention.Ubiquitous, well-characterized, wide range of manufacturers and column dimensions. A good starting point for method development.Potential for poor retention if the mobile phase is too strong (high organic content). Possible peak tailing due to secondary interactions with residual silanols.
C8 (Octylsilane) Hydrophobic interactions (less retentive than C18)Shorter retention time compared to C18. May be suitable if the compound is strongly retained on C18.Reduced analysis time.May provide insufficient retention, leading to co-elution with the solvent front, especially with highly aqueous mobile phases.
Phenyl-Hexyl π-π interactions and hydrophobic interactionsEnhanced retention and alternative selectivity due to the interaction of the aromatic benzothiophene ring with the phenyl groups of the stationary phase.[1]Can resolve compounds that are difficult to separate on alkyl phases. Offers unique selectivity for aromatic analytes.Selectivity can be highly dependent on the mobile phase composition.
Polar-Embedded/ Polar-Endcapped C18 Hydrophobic interactions with modified polar selectivityGood retention and improved peak shape. The polar groups in the stationary phase can shield residual silanols, reducing tailing. These columns are also more stable in highly aqueous mobile phases.[2]Excellent for analyzing polar compounds that are poorly retained on traditional C18 phases.[3][4] Resistant to phase collapse in 100% aqueous mobile phases.May have different selectivity compared to standard C18 columns, requiring method re-optimization.

Mobile Phase Considerations for Optimal Separation

The mobile phase composition, including the organic modifier, aqueous component, and any additives, plays a pivotal role in controlling the retention and selectivity of the separation.

  • Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[5][6]

    • Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. Its elution strength is higher than methanol for many compounds.

    • Methanol can offer different selectivity and is sometimes more effective at disrupting secondary interactions that cause peak tailing.

  • Aqueous Component and Additives:

    • Water (HPLC-grade) is the standard aqueous component.

    • Buffers (e.g., phosphate, acetate) can be used to control the pH of the mobile phase, which is crucial if the analyte has ionizable groups. For the target oxime, which is weakly acidic, a slightly acidic mobile phase can ensure it is in a single protonation state, leading to sharper peaks.

    • Acidic Modifiers (e.g., formic acid, trifluoroacetic acid) are often added at low concentrations (0.05-0.1%) to the mobile phase to improve peak shape by suppressing the ionization of residual silanols on the stationary phase.[7]

Recommended Starting Point for Method Development

For a previously uncharacterized compound like this compound, a systematic approach to method development is essential. The following protocol provides a robust starting point.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization SamplePrep Dissolve Analyte in Mobile Phase A/B Mixture Filter Filter Sample and Mobile Phases (0.45 µm filter) SamplePrep->Filter MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseA->Filter MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) MobilePhaseB->Filter Column Install C18 Column (e.g., 4.6 x 150 mm, 5 µm) Filter->Column Load Equilibrate Equilibrate Column with Initial Mobile Phase Column->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution (e.g., 5-95% B over 20 min) Inject->Gradient Detect UV Detection (e.g., 254 nm or Diode Array) Gradient->Detect Analyze Analyze Chromatogram (Retention Time, Peak Shape, Resolution) Detect->Analyze Optimize Optimize Gradient, Flow Rate, and Temperature Analyze->Optimize Iterative Process Optimize->Equilibrate Re-run

Caption: A systematic workflow for the development of an HPLC method for this compound.

Detailed Step-by-Step Protocol
  • Instrumentation and Consumables:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Formic acid (LC-MS grade).

    • Syringe filters (0.45 µm).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Sample Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution with Mobile Phase A and B.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-22 min: Hold at 95% B

      • 22-23 min: Return to 5% B

      • 23-30 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan with DAD to determine the optimal wavelength).

    • Injection Volume: 10 µL.

  • Data Analysis and Optimization:

    • Retention Time: Based on the structure, a retention time in the mid-to-late part of the gradient is expected. If the peak elutes too early, a shallower gradient or a more retentive stationary phase (e.g., a different C18 or a Phenyl-Hexyl column) should be considered. If it elutes too late, a steeper gradient can be employed.

    • Peak Shape: Assess the peak symmetry (tailing factor). If significant tailing is observed, ensure the mobile phase pH is appropriate, or consider a polar-endcapped column.

    • Resolution: If impurities are present, adjust the gradient slope or the organic modifier (e.g., switch to methanol) to improve the separation.

Trustworthiness and Self-Validation

The described protocol is designed to be a self-validating system. The initial gradient run will provide a comprehensive profile of the sample, revealing the approximate retention time of the main peak and the presence of any impurities. The systematic optimization of the gradient, flow rate, and temperature, guided by the principles of chromatography, will lead to a robust and reproducible method. For formal validation, parameters such as linearity, accuracy, precision, specificity, and robustness should be evaluated according to ICH guidelines.

Conclusion

While a definitive retention time for this compound cannot be provided without experimental data, this guide offers a scientifically sound framework for the development of a suitable HPLC method. By starting with a standard C18 column and a generic gradient program, and by systematically optimizing the chromatographic conditions, researchers can establish a reliable and robust analytical method for this compound. The comparison of different stationary phases provides a roadmap for troubleshooting and for developing alternative methods with different selectivity. This approach, grounded in the fundamental principles of chromatography, will empower scientists to confidently analyze and characterize this and other novel benzothiophene derivatives.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Technical Support Center: Purification of 3-bromo-7-chloro-1-benzothiophene - Benchchem.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17).
  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds - ResearchG
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1).
  • COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE).
  • Identification of Disulfides from the Biodegrad
  • Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (2018, August 11).
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC.
  • Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed. (2001, September 15).
  • Retention of substituted benzaldehydes on RP-HPLC.
  • Reversed Phase Chromatography - Tosoh Bioscience | Separation & Purific
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza.
  • HPLC separation of related halogenated aromatic, any one??
  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology | Organic Process Research & Development - ACS Public
  • Isolation and analysis of carbonyl compounds as oximes - CDC Stacks.

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Spectroscopic differences between aldehyde precursor and 3-Chloro-1-benzothiophene-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a cornerstone for the development of novel molecular entities. The inherent reactivity of its functionalized derivatives provides a versatile platform for creating diverse chemical libraries. This guide offers an in-depth spectroscopic comparison of a key precursor, 3-Chloro-1-benzothiophene-2-carbaldehyde, and its corresponding oxime, a common intermediate in the synthesis of more complex bioactive molecules. Understanding the distinct spectroscopic signatures of the aldehyde and its oxime is paramount for reaction monitoring, structural confirmation, and quality control in any synthetic workflow.

From Aldehyde to Oxime: A Common Synthetic Transformation

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry, often employed to introduce a new reactive handle or to alter the electronic and steric properties of a molecule. The synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime from its aldehyde precursor is typically achieved through a condensation reaction with hydroxylamine.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general and efficient method for the synthesis of the target oxime.

Materials:

  • 3-Chloro-1-benzothiophene-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or other appropriate solvent

  • Water

Procedure:

  • Dissolution: Dissolve 3-Chloro-1-benzothiophene-2-carbaldehyde in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is typically poured into cold water to precipitate the oxime.

  • Purification: The crude product can be collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.

SynthesisWorkflow Aldehyde 3-Chloro-1-benzothiophene- 2-carbaldehyde Reaction Condensation Reaction (Stirring at RT) Aldehyde->Reaction Reagents NH₂OH·HCl, Base (e.g., CH₃COONa) Ethanol/Water Reagents->Reaction Oxime 3-Chloro-1-benzothiophene- 2-carbaldehyde Oxime Reaction->Oxime

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Fingerprints: A Comparative Analysis

The transformation of the aldehyde functional group to an oxime introduces significant changes in the molecule's electronic and vibrational properties, which are readily observable through various spectroscopic techniques. For comparative purposes, data for the parent compound, benzo[b]thiophene-2-carbaldehyde, is also included.[1]

¹H NMR Spectroscopy: The Disappearance of the Aldehydic Proton

The most telling change in the ¹H NMR spectrum upon conversion of the aldehyde to the oxime is the disappearance of the characteristic aldehydic proton signal and the appearance of new signals corresponding to the oxime group.

CompoundAldehydic Proton (CHO) δ (ppm)Oxime Proton (CH=NOH) δ (ppm)Aromatic Protons δ (ppm)Other Protons δ (ppm)
Benzo[b]thiophene-2-carbaldehyde[1]10.08 (s, 1H)-7.99 (s, 1H), 7.95–7.84 (m, 2H), 7.54–7.38 (m, 2H)-
3-Chloro-1-benzothiophene-2-carbaldehyde~10.1 (s, 1H)-~7.4-8.0 (m)-
This compound-~8.2 (s, 1H)~7.3-7.9 (m)~10.0 (s, 1H, -OH)

Note: Chemical shifts for the chloro-substituted compounds are estimated based on typical substituent effects and may vary depending on the solvent and experimental conditions.

The downfield shift of the proton attached to the imine carbon in the oxime compared to the aromatic protons is a key diagnostic feature. The hydroxyl proton of the oxime is also typically observed as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: Tracking the Carbonyl to Imine Conversion

The ¹³C NMR spectrum provides a clear indication of the functional group transformation. The highly deshielded carbonyl carbon of the aldehyde is replaced by the signal for the imine carbon of the oxime, which appears at a significantly upfield position.

CompoundCarbonyl Carbon (C=O) δ (ppm)Imine Carbon (C=N) δ (ppm)Aromatic Carbons δ (ppm)
Benzo[b]thiophene-2-carbaldehyde[1]184.1-143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4
3-Chloro-1-benzothiophene-2-carbaldehyde~182-185-~120-145
This compound-~145-150~120-140

Note: Chemical shifts for the chloro-substituted compounds are estimated based on typical substituent effects and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Monitoring Vibrational Changes

IR spectroscopy is a powerful tool for monitoring the conversion by observing the disappearance of the strong carbonyl (C=O) stretching vibration of the aldehyde and the appearance of new bands corresponding to the C=N and O-H stretches of the oxime.

CompoundC=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)
Benzo[b]thiophene-2-carbaldehyde[1]1672 (s)--~3100-3000
3-Chloro-1-benzothiophene-2-carbaldehyde~1670-1690 (s)--~3100-3000
This compound-~1620-1650 (m)~3200-3600 (broad)~3100-3000

The broadness of the O-H stretch in the oxime is due to hydrogen bonding. The C=N stretch is typically of medium intensity and appears at a lower wavenumber than the C=O stretch of the starting aldehyde.

Mass Spectrometry: Analyzing Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peak (M⁺) will differ by 15 atomic mass units (amu) between the aldehyde and the oxime (CHO vs. CH=NOH).

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
Benzo[b]thiophene-2-carbaldehyde[1]162161 ([M-H]⁺), 134 ([M-CO]⁺), 89
3-Chloro-1-benzothiophene-2-carbaldehyde196/198 (isotope pattern)[M-H]⁺, [M-CO]⁺, [M-Cl]⁺
This compound211/213 (isotope pattern)[M-OH]⁺, [M-H₂O]⁺, fragments from the benzothiophene ring

The presence of a chlorine atom in the chloro-substituted compounds will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1 in the mass spectrum, which is a definitive indicator of a single chlorine atom in the molecule.

structure_comparison cluster_aldehyde 3-Chloro-1-benzothiophene-2-carbaldehyde cluster_oxime This compound Aldehyde_structure Oxime_structure

Figure 2: Molecular structures of the aldehyde precursor and its oxime derivative.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a comprehensive and complementary toolkit for unequivocally distinguishing between 3-Chloro-1-benzothiophene-2-carbaldehyde and its oxime. Each technique offers unique and characteristic data points that, when analyzed in concert, allow for confident structural elucidation and reaction monitoring. This guide serves as a foundational reference for researchers working with these and similar benzothiophene derivatives, enabling more efficient and accurate synthetic endeavors.

References

  • Mancuso, R.; Gabriele, B. Benzo[b]thiophene-2-carbaldehyde. Molbank2014 , 2014(2), M823. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Chloro-1-benzothiophene-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Profiling

This guide defines the operational safety standards for handling 3-Chloro-1-benzothiophene-2-carbaldehyde oxime . While specific toxicological data for this intermediate may be limited in public repositories, its structural moieties—a halogenated benzothiophene core fused with an oxime functionality—dictate a strict "Universal Precaution" approach.

The "Unknown" Hazard Profile

As a researcher, you must treat this compound not just by what is known, but by the potential reactivity of its functional groups.

Functional GroupAssociated Hazard RiskOperational Implication
Benzothiophene Core Bioactive scaffold; potential skin/eye irritant and aquatic toxin.[1]Containment: All transfers must occur within a certified chemical fume hood to prevent mucosal irritation.
Chlorine Substituent Increases lipophilicity and potential for skin absorption.Barrier Protection: Standard latex gloves are insufficient. Nitrile (minimum) or laminate gloves are required.
Oxime (-C=N-OH) Thermal Instability: Oximes can undergo energetic decomposition or Beckmann rearrangement at elevated temperatures or in the presence of strong acids.[1]Thermal Control: Never heat the dry solid above 50°C. Avoid contact with strong Lewis acids unless in a controlled reaction vessel.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

PPE Selection Logic
  • Why Double Glove? Halogenated aromatic compounds can permeate thin nitrile rubber. The outer glove acts as a sacrificial barrier against gross contamination, while the inner glove remains clean for instrument contact.

  • Why Goggles vs. Glasses? As a solid powder, the risk of airborne particulate settling behind safety glasses is high. Goggles provide a sealed environment.

Protection ZoneRequired EquipmentTechnical Specification
Ocular Chemical Safety GogglesANSI Z87.1+ Impact Rated. Must form a complete seal around the eyes to prevent dust entry.[1] Standard safety glasses are prohibited for powder handling.
Dermal (Hand) Double-Glove SystemInner Layer: 4 mil Nitrile (Examination grade).Outer Layer: 5-8 mil Nitrile (Long cuff).Note: If handling in solution with DCM or Chloroform, use Silver Shield/Laminate gloves as the inner layer.[1]
Respiratory Engineering Control (Primary)Fume Hood: Face velocity 80–100 fpm. Sash at working height (18").Secondary (if hood unavailable): P100 Particulate Respirator (requires fit testing).
Body Lab Coat + ApronMaterial: 100% Cotton or Nomex (fire resistant).Apron: Chemical-resistant (Rubber/PVC) required during scale-up (>1g) or liquid transfers.[1]

Part 3: Operational Protocols

Safe Handling Lifecycle Diagram

The following workflow illustrates the critical decision points and safety barriers.

SafeHandling Storage Storage (4°C, Inert Gas) PPE_Check PPE Verification (Double Nitrile, Goggles) Storage->PPE_Check Retrieve Weighing Weighing/Transfer (Static Control, Fume Hood) PPE_Check->Weighing Pass Reaction Reaction/Use (Avoid Strong Acids/Heat) Weighing->Reaction Dissolve/Add Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Solids Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the mandatory PPE check prior to removing the compound from storage.

Protocol: Weighing and Transfer

Objective: Prevent inhalation of dust and static discharge.

  • Static Neutralization: Benzothiophene derivatives are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • The "Closed Transfer" Rule:

    • Tare your receiving vessel (flask) with its cap on.

    • Open the source vial and receiving flask only inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Recap immediately.

  • Solvent Addition: Add solvent to the solid slowly. Caution: If using an acidic solvent, monitor for exotherm (heat release) due to potential oxime hydrolysis.

Emergency Response
  • Skin Contact: Immediately strip contaminated gloves.[2] Wash skin with soap and water for 15 minutes.[3] Do not use alcohol/acetone (enhances absorption).

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water or oil-dampened) to suppress dust, then wipe up. Place in a sealed bag.

Part 4: Disposal & Deactivation[4]

Cradle-to-Grave Logic: Because this molecule contains both chlorine and sulfur, it cannot be disposed of in general organic waste if incineration parameters are strict regarding sulfur content.[1]

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bag in clear polyethylene. Label as "Hazardous Waste: Toxic Solid (Benzothiophene derivative)."
Liquid Waste Reaction mixtures, mother liquors.Halogenated Organic Waste. Do not mix with oxidizing agents (e.g., Nitric acid, Peroxides) as oximes can act as reducing agents, risking explosion.
Glassware Empty vials, flasks.Triple rinse with Acetone. Collect rinsate in Halogenated Waste. Discard glass in Sharps container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.